molecular formula C14H13ClO B8031779 1-(Benzyloxy)-2-chloro-4-methylbenzene

1-(Benzyloxy)-2-chloro-4-methylbenzene

Cat. No.: B8031779
M. Wt: 232.70 g/mol
InChI Key: AFYSEZGEAPLWKD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-chloro-4-methylbenzene (CAS 859186-91-7) is an aromatic ether and halotoluene derivative with the molecular formula C 14 H 13 ClO and a molecular weight of 232.71 . This compound belongs to a class of halogenated aromatic ethers, which are recognized in scientific literature for their versatility as synthetic intermediates and building blocks in various research fields . Compounds with the benzyloxy-chlorobenzene scaffold are frequently investigated for their potential use in coordination chemistry as ligands and in medicinal chemistry research . For instance, the 4-benzyloxy-benzylamino chemotype, which shares structural similarities, has been identified as a key scaffold in the development of novel PPARα agonists for pharmaceutical research . The structure of related compounds shows that the benzene rings can be nearly coplanar, a feature that can influence crystal packing and molecular recognition through weak interactions like C–H···π bonds . This makes such compounds interesting for materials science and supramolecular chemistry studies. As a benzyl-protected derivative of 2-chloro-4-methylphenol, it serves as a protected intermediate in multi-step organic synthesis, particularly in the construction of more complex molecules for discovery chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSEZGEAPLWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 1-(Benzyloxy)-2-chloro-4-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(Benzyloxy)-2-chloro-4-methylbenzene Derivatives

Executive Summary

This compound (CAS: 2413898-09-4) represents a specialized, high-value intermediate in the synthesis of complex pharmaceutical and agrochemical agents. As a protected derivative of 2-chloro-4-methylphenol , this scaffold offers a unique combination of steric control (via the ortho-chloro substituent) and versatile functionalization potential (via the para-methyl group).

This guide provides a comprehensive technical analysis of the molecule's synthesis, reactivity profile, and application in divergent synthetic pathways.[1] By leveraging the stability of the benzyl ether protecting group, researchers can exploit the methyl "handle" for radical halogenation or oxidation, enabling the construction of sophisticated bioactive frameworks such as kinase inhibitors and antimicrobial agents.

Chemical Identity & Structural Analysis

The core scaffold is defined by a benzene ring trisubstituted with a benzyloxy group, a chlorine atom, and a methyl group. The strategic placement of the chlorine atom at the ortho position relative to the ether linkage introduces significant steric bulk, influencing the conformation of downstream derivatives and modulating metabolic stability.

Property Data
IUPAC Name This compound
Common Name Benzyl 2-chloro-4-methylphenyl ether
CAS Number 2413898-09-4
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol
Core Scaffold 2-Chloro-4-methylphenol (CAS: 6640-27-3)
Key Functionalities Benzyl Ether (Protecting Group), Aryl Chloride (Steric/Electronic Modulator), Methyl Group (Benzylic Functionalization Handle)

Synthetic Pathways: Construction of the Core

The primary route to this compound is the Williamson Ether Synthesis . This protocol ensures high yield and purity by utilizing phase-transfer catalysis or polar aprotic solvents to facilitate the nucleophilic attack of the phenoxide ion on benzyl chloride.

Protocol 1: O-Benzylation of 2-Chloro-4-methylphenol

Objective: Selective protection of the phenolic hydroxyl group.

Reagents:

  • Substrate: 2-Chloro-4-methylphenol (1.0 equiv)

  • Electrophile: Benzyl chloride (1.1 equiv)

  • Base: Potassium carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or Acetone (0.5 M concentration)

  • Catalyst (Optional): Potassium iodide (KI, 0.1 equiv) to generate the more reactive benzyl iodide in situ.

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-chloro-4-methylphenol and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution may turn yellow/orange.
    
  • Addition: Dropwise add benzyl chloride (and KI if used) to the reaction mixture.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the starting phenol (

    
    ) and appearance of the product (
    
    
    
    ). Reaction time is typically 4–12 hours.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product will precipitate as a solid or oil.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: The ortho-chloro group provides steric hindrance. Ensure adequate heating and time for the


 reaction to reach completion.

Divergent Functionalization & Reactivity[2][3]

Once synthesized, the this compound scaffold serves as a branching point for library generation. The stability of the benzyl ether allows for harsh conditions to be applied to the methyl group without affecting the phenolic oxygen.

Pathway A: Benzylic Bromination (Wohl-Ziegler Reaction)

The most valuable transformation is the radical bromination of the methyl group to form 4-(benzyloxy)-3-chlorobenzyl bromide . This intermediate is a potent electrophile for coupling with amines, thiols, and alcohols.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic),

    
     or Benzotrifluoride (green alternative).
    
  • Mechanism: Radical chain reaction initiated by AIBN, selectively targeting the benzylic position stabilized by the aromatic ring.

Pathway B: Benzylic Oxidation

The methyl group can be oxidized to the aldehyde (4-(benzyloxy)-3-chlorobenzaldehyde ) or carboxylic acid using


 or related oxidants. These derivatives are precursors for reductive amination or amide coupling.
Pathway C: Cross-Coupling (Suzuki-Miyaura)

While aryl chlorides are less reactive than bromides, the chlorine atom can participate in Palladium-catalyzed cross-coupling reactions (using bulky phosphine ligands like XPhos or SPhos) to install biaryl systems, though this is typically done before benzylic functionalization to avoid chemoselectivity issues.

Visualization: Synthetic Logic & SAR

The following diagram illustrates the synthesis and divergent functionalization pathways, highlighting the strategic utility of the scaffold.

G Start 2-Chloro-4-methylphenol (CAS 6640-27-3) Core This compound (Core Scaffold) Start->Core BnCl, K2CO3 Williamson Ether Synthesis Bromide 4-(Benzyloxy)-3-chlorobenzyl bromide (Electrophile) Core->Bromide NBS, AIBN Radical Bromination Aldehyde 4-(Benzyloxy)-3-chlorobenzaldehyde (Reductive Amination Precursor) Core->Aldehyde Oxidation (e.g., KMnO4 or DDQ) Target Bioactive Derivatives (Kinase Inhibitors, Antimicrobials) Bromide->Target Amines/Heterocycles SN2 Coupling Aldehyde->Target Reductive Amination

Figure 1: Divergent synthetic pathways starting from 2-chloro-4-methylphenol. The core scaffold enables access to both alkylated and oxidized derivatives.

Applications in Medicinal Chemistry

The "2-chloro-4-methyl" motif is a privileged substructure in drug discovery. The chlorine atom provides:

  • Metabolic Blocking: It prevents metabolic oxidation at the ortho position.

  • Conformational Lock: It forces the benzyloxy group out of planarity, potentially enhancing binding selectivity in protein pockets.

Case Study: Antimycobacterial Agents Research into quinoline derivatives has utilized similar benzyloxy-benzyl scaffolds. By converting the methyl group to a bromide (Pathway A) and coupling it with 4-aminoquinolines, researchers can synthesize N-(4-(benzyloxy)-3-chlorobenzyl)quinolin-4-amines . These compounds have shown efficacy against Mycobacterium tuberculosis by targeting the ATP synthase pathway. The chlorine substituent is critical for lipophilicity (LogP modulation) and binding affinity.

Table 1: Comparative Reactivity of the Scaffold

Reaction TypeTarget SiteReagentsOutcomeUtility
Radical Substitution Methyl (

)
NBS, AIBN,

Benzyl BromideLinker installation for fragment-based drug design.
Oxidation Methyl (

)

or

Aldehyde/AcidPrecursor for heterocycle formation.
Deprotection Benzyl Ether (

)

or

PhenolRegeneration of OH for H-bond donor capability.
Cross-Coupling Aryl Chloride (

)

,

, SPhos
BiarylExpansion of the aromatic core (requires optimized catalysts).

References

  • Synthesis of Benzyl Ethers (Williamson Synthesis)

    • Source: "Protection for Phenols."[1][2] Greene's Protective Groups in Organic Synthesis.

    • Context: Standard protocol for phenolic protection using benzyl chloride and potassium carbon
    • URL:

  • Reactivity of 2-Chloro-4-methylphenol

    • Source: "2-Chloro-4-methylphenol."[3][4][5][6][7][8][9][10] National Center for Biotechnology Information. PubChem Compound Summary.

    • Context: Physical properties and general reactivity of the starting m
    • URL:

  • Antimycobacterial Applications of Benzyloxy-benzyl Derivatives

    • Source: "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules, 2022.
    • Context: Demonstrates the utility of the benzyloxy-benzyl motif in drug design (analogous chemistry).
    • URL:

  • Radical Bromination Protocols

    • Source: "N-Bromosuccinimide." Organic Syntheses.
    • Context: Standard procedure for benzylic bromin
    • URL:

Sources

Electronic properties of chloro-methyl-substituted benzyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl ethers are ubiquitous pharmacophores and protecting groups in organic synthesis. However, their utility is not static; it is tunable. This guide analyzes the chloro-methyl-substituted benzyl ether subclass, where the interplay between the electron-withdrawing chlorine (


) and the electron-donating methyl group (

) creates a unique electronic "push-pull" system.

This document provides a rigorous examination of how these substituents modulate ether stability, metabolic susceptibility, and spectroscopic signatures. It serves as a blueprint for rational design in drug development, moving beyond trial-and-error to predictive electronic tuning.

Electronic Structure & Hammett Analysis

The reactivity of benzyl ethers is governed by the electron density at the benzylic carbon. We quantify this using Hammett Linear Free Energy Relationships (LFER). The specific placement of chloro (Cl) and methyl (Me) groups allows for precise modulation of the ether's lability, particularly towards oxidative cleavage and acid-catalyzed hydrolysis.

Substituent Effects and Hammett Constants ( )[1]

The electronic environment is defined by the sum of the Hammett constants (


).
  • Chlorine (Cl): Inductively withdrawing (-I), weakly resonance donating (+R). Net effect is electron-withdrawing (deactivating).

  • Methyl (Me): Inductively donating (+I). Net effect is electron-donating (activating).

Table 1: Hammett Substituent Constants for Chloro and Methyl Groups

SubstituentPosition

Value
Electronic EffectImpact on Benzylic Cation Stability
-H -0.00ReferenceStandard
-CH₃ para-0.17DonatingStabilizes (Increases lability to acid)
-CH₃ meta-0.07Weakly DonatingWeak Stabilization
-Cl para+0.23WithdrawingDestabilizes (Increases stability to acid)
-Cl meta+0.37Strong WithdrawingStrong Destabilization

Technical Insight: In a "push-pull" system (e.g., 3-chloro-4-methylbenzyl ether), the net electronic effect is approximately additive. The 4-methyl group stabilizes the benzylic position (promoting oxidative clearance or acid hydrolysis), while the 3-chloro group counteracts this, fine-tuning the stability profile.

Visualization of Electronic Effects

The following diagram illustrates the electronic flux and its influence on the benzylic center.

ElectronicEffects cluster_0 Substituent Electronic Vectors cluster_1 Reactivity Consequences Cl Chloro Group (-Cl) Electron Withdrawing (-I > +R) Ring Benzene Ring $pi$-System Cl->Ring Inductive Pull Me Methyl Group (-CH3) Electron Donating (+I) Me->Ring Inductive Push BenzylicC Benzylic Carbon (Reaction Center) Ring->BenzylicC Net Electron Density ($delta$) AcidStab Acid Stability (S_N1 Cleavage) BenzylicC->AcidStab High e- Density Decreases Stability OxStab Oxidative Stability (CYP450 / DDQ) BenzylicC->OxStab Low e- Density Increases Stability

Figure 1: Vector analysis of electronic push-pull effects on the benzylic center. Chloro-substituents decrease electron density, enhancing stability against oxidants.

Spectroscopic Signatures

Accurate characterization relies on recognizing the specific shifts induced by the chloro and methyl groups.

Table 2: Predicted NMR Shifts for Chloro-Methyl Benzyl Ethers (in CDCl₃)

Proton EnvironmentStructure FragmentChemical Shift (

ppm)
MultiplicityNotes
Methyl Ar-CH₃ 2.30 - 2.45SingletDeshielded slightly by ortho-Cl
Benzylic Ar-CH₂ -O-4.45 - 4.60Singlet~0.1 ppm downfield shift if Cl is ortho
Ether Methyl -O-CH₃ 3.35 - 3.45SingletStandard methoxy range
Aromatic Ar-H 7.10 - 7.40MultipletCl causes downfield shift; Me causes upfield shift

Diagnostic Check: If the benzylic methylene signal appears as a doublet of doublets (AB system) rather than a singlet, this indicates a chiral center nearby or restricted rotation due to high steric bulk (e.g., ortho-chloro substitution).

Synthetic Methodologies

We present two distinct protocols: one for the general synthesis of the ether and one for the specialized reagent Benzyl Chloromethyl Ether (BOM-Cl) , often confused with ring-substituted analogs.

Protocol A: Williamson Ether Synthesis (General)

For synthesizing ring-substituted benzyl ethers (e.g., 4-chloro-3-methylbenzyl methyl ether).

Objective: Alkylation of an alcohol using a substituted benzyl halide.

  • Reagent Prep:

    • Substrate: 4-chloro-3-methylbenzyl bromide (1.0 equiv).

    • Nucleophile: Methanol (or target alcohol) (1.2 equiv).

    • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv).

    • Solvent: Anhydrous THF or DMF (0.2 M).

  • Step-by-Step:

    • Activation: Cool the alcohol/THF solution to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir for 30 min until evolution ceases (Formation of alkoxide).

    • Alkylation: Add the benzyl bromide dropwise at 0°C.

    • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Self-Validating Checkpoint: Perform TLC (Hexane/EtOAc 4:1). The benzyl bromide spot (high R_f, UV active) must disappear. If starting material persists after 4h, add 0.1 equiv TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.

    • Quench: Carefully add saturated NH₄Cl solution at 0°C.

    • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

Protocol B: Synthesis of Benzyl Chloromethyl Ether (BOM-Cl)

For generating the "BOM" protecting group reagent.

Reaction:



  • Setup: Dry 3-neck flask, gas inlet tube, -10°C bath.

  • Procedure:

    • Combine benzyl alcohol (1.0 equiv) and paraformaldehyde (1.0 equiv) in dichloromethane (DCM).

    • Bubble anhydrous HCl gas through the mixture at -10°C until saturation (approx. 30-60 mins).

    • Observation: The paraformaldehyde suspension will clear as the reaction proceeds.

    • Separation: The mixture separates into two phases.[1] Isolate the organic layer.

    • Purification: Dry over CaCl₂ (creates a self-indicating drying system; clumping indicates water removal). Concentrate in vacuo.

    • Storage: Store over activated molecular sieves at -20°C. Note: BOM-Cl is a carcinogen and lachrymator.

Reactivity & Stability Profile

The chloro-methyl substitution pattern is not merely structural; it is a functional switch for reactivity.

The "Armed-Disarmed" Principle

In carbohydrate chemistry and complex synthesis, the electronic nature of the benzyl ether dictates the reactivity of the anomeric center.

  • "Armed" (Electron Rich): p-Methoxybenzyl (PMB) or p-Methylbenzyl. The electron donation stabilizes the oxocarbenium ion intermediate, accelerating glycosylation.

  • "Disarmed" (Electron Poor): p-Chlorobenzyl or p-Cyanobenzyl.[2] The electron withdrawal destabilizes the intermediate, slowing reaction rates.

Application: By using a p-chlorobenzyl ether on one sugar and a p-methylbenzyl ether on another, you can selectively activate one donor in the presence of the other without changing the reaction conditions.

Metabolic Stability (SAR)

In drug discovery, unsubstituted benzyl ethers are often metabolic "soft spots," liable to rapid oxidation by Cytochrome P450 (CYP) enzymes.

  • Mechanism: CYP450 abstracts a hydrogen from the benzylic carbon (

    
    ) to form a hemiacetal, which collapses to benzaldehyde and the alcohol.
    
  • Stabilization Strategy:

    • Block Metabolism: Add a para-chloro group. This removes electron density from the benzylic position, making H-abstraction energetically more difficult (higher bond dissociation energy).

    • Steric Shielding: An ortho-methyl group adds steric bulk, preventing the heme iron of CYP450 from approaching the benzylic hydrogens.

Case Study: S1P1 Receptor Agonists

A relevant application of this chemistry is found in the development of Sphingosine-1-phosphate (S1P1) receptor agonists.

Challenge: Early lead compounds containing simple benzyl ethers showed poor oral bioavailability due to rapid first-pass metabolism. Solution: Introduction of a chloro-methyl substitution pattern.[3][4][5]

  • Modification: 3-chloro-4-methylbenzyl ether.

  • Result: The 3-Cl group improved lipophilicity (LogP) and metabolic stability, while the 4-Me group maintained the necessary hydrophobic contact within the receptor pocket.

S1P1_SAR cluster_mech Mechanism of Improvement Lead Lead Compound (Unsubstituted Benzyl Ether) Issue Rapid CYP450 Metabolism (Benzylic Oxidation) Lead->Issue High Clearance Strategy SAR Optimization: Chloro-Methyl Substitution Issue->Strategy Electronic/Steric Tuning Result Optimized Candidate (3-Cl, 4-Me Benzyl Ether) Strategy->Result Synthesis M1 3-Cl: Deactivates Benzylic H-Abstraction Strategy->M1 M2 4-Me: Maintains Hydrophobic Binding Strategy->M2 M3 Combined: Improved t1/2 & Potency M1->M3 M2->M3 M3->Result

Figure 2: Structure-Activity Relationship (SAR) optimization workflow for S1P1 agonists using chloro-methyl benzyl ethers.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Connor, D. S., et al. (1972). Benzyl chloromethyl ether.[6][7] Organic Syntheses, 52, 16. Link

  • Heuckendorff, M., et al. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity.[2] The Journal of Organic Chemistry, 81(12), 4988–5006. Link[2]

  • Nishi, T., et al. (2014).[8] Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists. Bioorganic & Medicinal Chemistry, 22(14), 3732-3742. Link

  • BenchChem. (2025).[9] A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Link

Sources

Methodological & Application

Williamson ether synthesis protocol for 2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Williamson Ether Synthesis of 2-Chloro-4-Methylphenol

Abstract & Scope

This application note details the optimized protocol for the O-alkylation of 2-chloro-4-methylphenol (2-chloro-p-cresol) via Williamson Ether Synthesis. Unlike simple phenols, the presence of the electron-withdrawing chlorine atom at the ortho position and the electron-donating methyl group at the para position creates a unique electronic and steric environment. This guide addresses the specific challenges of this substrate—namely, balancing nucleophilicity against steric hindrance—and provides a high-yield, reproducible methodology for researchers in medicinal chemistry and agrochemical synthesis.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Acidity (

    
     Modulation):  The 
    
    
    
    of 2-chloro-4-methylphenol is approximately 8.79 , significantly more acidic than unsubstituted phenol (
    
    
    ) or p-cresol (
    
    
    ). The inductive electron-withdrawing effect (-I) of the ortho-chlorine stabilizes the phenoxide anion.
  • Nucleophilicity vs. Sterics: While the phenoxide is easily formed, the ortho-chloro substituent introduces steric bulk near the oxygen center. Consequently, the reaction rate is highly sensitive to the steric profile of the electrophile (alkyl halide).

  • Regioselectivity: Under the basic conditions described below, O-alkylation is kinetically favored over C-alkylation. The use of polar aprotic solvents further directs selectivity toward the oxygen atom by solvating the cation (

    
     or 
    
    
    
    ), leaving the phenoxide "naked" and reactive.
Reaction Mechanism

The reaction proceeds via a classic


 mechanism .[1]
  • Deprotonation: The base removes the phenolic proton to generate the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Mechanism Phenol 2-Chloro-4-methylphenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3 / Cs2CO3) Base->Phenoxide Ether Target Ether (Product) Phenoxide->Ether SN2 Attack Salt Inorganic Salt (KX) Phenoxide->Salt By-product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether

Figure 1: Mechanistic pathway for the O-alkylation of 2-chloro-4-methylphenol.

Critical Parameters & Optimization

The following matrix summarizes the impact of variable changes on this specific substrate.

ParameterRecommendedRationale
Solvent Acetonitrile (MeCN) or DMF MeCN is preferred for ease of workup (lower boiling point). DMF is required for sterically hindered electrophiles to enhance reaction rate via polarity.
Base Potassium Carbonate (

)
The

of 8.79 allows mild carbonate bases to function efficiently. Stronger bases (NaH) are unnecessary and increase safety risks.
Catalyst Potassium Iodide (KI) (Optional)Addition of 10 mol% KI generates a more reactive alkyl iodide in situ (Finkelstein reaction) if using alkyl chlorides or bromides.
Stoichiometry 1.0 : 1.5 : 1.2 (Phenol : Base : Electrophile).[2] Excess base ensures complete deprotonation; slight excess electrophile drives the reaction to completion.

Experimental Protocol

Protocol A: Standard Synthesis (Acetonitrile Reflux)

Best for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide, Allyl Bromide).

Reagents:

  • 2-Chloro-4-methylphenol (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetonitrile (Reagent Grade)

  • Optional: Potassium Iodide (0.1 eq)

Step-by-Step Methodology:

  • Preparation:

    • Oven-dry a round-bottom flask (RBF) and a magnetic stir bar.

    • Weigh 2-chloro-4-methylphenol (e.g., 1.42 g, 10 mmol) and transfer to the RBF.

    • Add Acetonitrile (30 mL, ~0.3 M concentration).

  • Deprotonation:

    • Add anhydrous

      
        (2.07 g, 15 mmol) to the solution.
      
    • Critical Step: Stir at room temperature for 15–30 minutes. The solution may change color (often yellowing) as the phenoxide forms.

  • Alkylation:

    • Add the Alkyl Halide (12 mmol) dropwise via syringe.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum amount of acetonitrile before addition.

    • Equip the flask with a reflux condenser.[2][3][4]

  • Reaction:

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.

    • Typical Duration: 2–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , KX) using a sintered glass funnel or Celite pad. Wash the pad with ethyl acetate.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

      • 1M NaOH (2 x 20 mL) – Removes unreacted phenol.

      • Brine (1 x 20 mL) – Dries the organic layer.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
Protocol B: Phase-Transfer Catalysis (Green Chemistry)

Best for scale-up or when using water-immiscible electrophiles.

Reagents:

  • 2-Chloro-4-methylphenol (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Sodium Hydroxide (NaOH), 20% aq.[1] solution (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene or DCM (Solvent)

Methodology:

  • Dissolve the phenol in Toluene.

  • Add the 20% NaOH solution and TBAB.

  • Add the Alkyl Halide.[2][3][5][6]

  • Heat to

    
     with rapid stirring (emulsion formation is critical).
    
  • Separate layers; wash organic layer with water and brine.

Workflow Visualization

Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Purification Phase Step1 Dissolve Substrate (MeCN) Step2 Add Base (K2CO3) Stir 30 min Step1->Step2 Step3 Add Electrophile (Alkyl Halide) Step2->Step3 Step4 Reflux (82°C) 2-6 Hours Step3->Step4 Step5 QC Check (TLC/HPLC) Step4->Step5 Step5->Step4 Incomplete Step6 Filter Solids Step5->Step6 Complete Step7 Evaporate Solvent Step6->Step7 Step8 NaOH Wash (Remove Phenol) Step7->Step8 Step9 Final Product Step8->Step9

Figure 2: Operational workflow for Protocol A (Acetonitrile Reflux).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure the 30-min stir step with

is performed before adding the electrophile.
Starting Material Remains Steric hindrance of electrophileSwitch solvent to DMF and increase temp to

. Add 10 mol% KI.
C-Alkylated By-product Solvent too protic or temp too highEnsure solvent is anhydrous. Do not exceed

.
Emulsion during Workup Phenoxide acting as surfactantAdd solid NaCl to saturate the aqueous layer; filter through Celite if necessary.

Validation Metrics:

  • 1H NMR: Disappearance of the phenolic -OH singlet (typically

    
     5.0–6.0 ppm). Appearance of ether protons (e.g., -OCH3 singlet at 
    
    
    
    3.8 ppm).
  • TLC: The product will be significantly less polar (higher

    
    ) than the starting phenol.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Organic Chemistry Portal. Williamson Ether Synthesis Mechanism and Conditions. Retrieved from [Link]

Sources

Scalable production methods for 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Production of 1-(Benzyloxy)-2-chloro-4-methylbenzene

Abstract

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its molecular structure, featuring a protected phenol and specific substitution pattern, makes it a versatile building block. However, transitioning its synthesis from laboratory scale to industrial production presents challenges in terms of yield, purity, cost-effectiveness, and safety. This document provides a comprehensive guide to a robust and scalable two-step synthetic process, designed for efficiency and high throughput. The protocols herein are grounded in established chemical principles and optimized for industrial application, emphasizing safety, process control, and high isomeric selectivity.

I. Overall Synthetic Strategy

The production of this compound is most effectively achieved through a two-step synthetic sequence starting from readily available commercial materials.

  • Step 1: Ortho-Chlorination of 4-Methylphenol (p-Cresol) : A selective chlorination of p-cresol is performed to produce the key intermediate, 2-chloro-4-methylphenol. The methodology is designed to maximize the yield of the desired ortho-isomer.

  • Step 2: Benzylation via Williamson Ether Synthesis : The synthesized 2-chloro-4-methylphenol is then benzylated using benzyl chloride under phase-transfer catalysis (PTC) conditions to yield the final product. This method is chosen for its scalability, milder reaction conditions, and operational simplicity compared to traditional methods requiring anhydrous solvents and stoichiometric strong bases like sodium hydride.[1][2]

The overall workflow is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Benzylation (Williamson Ether Synthesis) cluster_2 Purification p_cresol 4-Methylphenol (p-Cresol) intermediate 2-Chloro-4-methylphenol p_cresol->intermediate Chlorination chlor_agent Chlorinating Agent (e.g., SO₂Cl₂) chlor_agent->intermediate catalyst_1 Catalyst System (Lewis Acid + Diaryl Sulphide) catalyst_1->intermediate final_product This compound intermediate->final_product Benzylation (PTC) benzyl_chloride Benzyl Chloride benzyl_chloride->final_product base Aqueous Base (e.g., NaOH) base->final_product ptc Phase-Transfer Catalyst (e.g., TBAB) ptc->final_product purification Work-up & Purification (Distillation / Recrystallization) final_product->purification

Caption: Overall workflow for the two-step synthesis of this compound.

II. Part 1: Scalable Synthesis of 2-Chloro-4-methylphenol

Principle and Mechanistic Insight

The synthesis of 2-chloro-4-methylphenol is achieved via the electrophilic aromatic substitution of 4-methylphenol (p-cresol). The hydroxyl and methyl groups are ortho-, para-directing activators. Since the para position is blocked by the methyl group, chlorination occurs primarily at the ortho positions. To achieve high selectivity for mono-chlorination at the 2-position and avoid the formation of di-chlorinated byproducts, a specific catalyst system is employed. A process utilizing a Lewis acid (e.g., AlCl₃ or FeCl₃) in combination with a diaryl sulphide (e.g., diphenyl sulfide) has been shown to provide high yields (>90%) and excellent isomeric selectivity.[3] The catalyst system modulates the reactivity of the chlorinating agent, favoring the desired substitution pathway.[3][4]

Experimental Protocol

Materials:

  • 4-Methylphenol (p-cresol)

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Diphenyl sulfide

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

  • Inert solvent (e.g., dichloromethane or o-dichlorobenzene)

  • Water, Brine

Procedure:

  • Reactor Setup: Charge a suitable glass-lined or corrosion-resistant reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and a scrubber system for acidic off-gases (HCl and SO₂).

  • Catalyst Charging: Under an inert nitrogen atmosphere, charge the reactor with 4-methylphenol and the chosen inert solvent. Agitate until all solids are dissolved.

  • Add the catalyst system components: anhydrous AlCl₃ (0.1–1.0% by weight) and diphenyl sulfide (0.1–1.0% by weight), based on the amount of 4-methylphenol.[3]

  • Reaction: Cool the mixture to 0–5°C using a chiller.

  • Slowly add sulfuryl chloride (1.0–1.1 molar equivalents) via the dropping funnel over 2-4 hours, ensuring the internal temperature is maintained below 10°C to maximize selectivity.[4]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of 4-methylphenol is maximized (typically <0.5% remaining).[3]

  • Quenching and Work-up: Once the reaction is complete, cool the mixture again to 0-5°C and slowly quench by adding water.

  • Separate the organic layer. Wash the organic phase sequentially with water and then brine to remove residual catalyst and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude 2-chloro-4-methylphenol can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>97%).

Process Parameters & Data
ParameterRecommended ValueRationale & Remarks
Reactant Ratio 1.0 : 1.0-1.1 (p-cresol : SO₂Cl₂)A slight excess of the chlorinating agent ensures complete conversion of the starting material.[4]
Catalyst Loading 0.1-10% (w/w) Lewis Acid & Diaryl SulphideLow catalyst loading is effective and economical. Ensures high ortho-selectivity.[3]
Reaction Temperature 0–10°C (Addition), Room Temp (Stirring)Low temperature during addition minimizes side reactions and improves isomeric purity.[4]
Solvent Dichloromethane or o-dichlorobenzeneAn inert solvent facilitates heat transfer and handling.
Typical Yield >90%The catalyzed process is highly efficient and selective.[3]
Purity (Crude) >97%High crude purity is achievable, potentially allowing direct use in the subsequent step.
Safety Precautions
  • 4-Methylphenol (p-Cresol): Toxic and corrosive. Avoid skin contact and inhalation.

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Aluminum Chloride (Anhydrous): Reacts violently with water. The reaction is highly exothermic.

  • Off-gassing: The reaction generates significant amounts of HCl and SO₂ gas, which are toxic and corrosive. The reactor must be vented through an appropriate caustic scrubber.

III. Part 2: Scalable Benzylation via Phase-Transfer Catalysis

Principle and Mechanistic Insight

The final step is a Williamson ether synthesis, a classic S_N2 reaction where the nucleophilic phenoxide ion attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group.[5][6] For scalable production, performing this reaction under phase-transfer catalysis (PTC) is highly advantageous.[1][7]

In this system, the 2-chloro-4-methylphenol is dissolved in a water-immiscible organic solvent (e.g., toluene). An aqueous solution of a strong base (e.g., sodium hydroxide) deprotonates the phenol at the interface, forming the sodium phenoxide. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, where it can readily react with the benzyl chloride.[1] This technique obviates the need for expensive, anhydrous polar aprotic solvents (like DMF or THF) and hazardous reagents like sodium hydride.[2][8]

Sources

Using 1-(Benzyloxy)-2-chloro-4-methylbenzene as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Benzyloxy)-2-chloro-4-methylbenzene in Medicinal Chemistry

Executive Summary & Strategic Value

This compound (CAS: 1065074-77-2 / 2379321-72-7) is a high-value "masked" scaffold used in the synthesis of biaryl ethers, heterocycles, and complex pharmaceutical intermediates.

Its strategic value lies in its orthogonal functionality :

  • The Benzyl Ether (OBn): Acts as a robust protecting group for the phenol, stable against basic, nucleophilic, and oxidative conditions (e.g., lithiation, Suzuki coupling).

  • The Aryl Chloride (Cl): A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). While less reactive than bromides, its stability allows for selective functionalization of other halogens first, or cost-effective coupling using modern ligand systems.

  • The Methyl Group (Me): A latent handle for benzylic oxidation to aldehydes or acids, enabling scaffold diversification.

This guide provides validated protocols for synthesizing this intermediate, coupling it via the chloride handle, and selectively deprotecting it.

Synthesis of the Intermediate (The "Make")

Before utilizing the intermediate, it is often synthesized from the commercially available 2-chloro-4-methylphenol (2-chloro-p-cresol).

Protocol: Williamson Ether Synthesis

  • Objective: Protection of the phenol as a benzyl ether.[1]

  • Scale: 10.0 g (Typical lab scale).

ReagentEquiv.[2][3][4]AmountRole
2-Chloro-4-methylphenol 1.010.0 gSubstrate
Benzyl Bromide (BnBr) 1.214.4 gElectrophile
Potassium Carbonate (

)
2.019.4 gBase
DMF (N,N-Dimethylformamide) -100 mLSolvent

Step-by-Step Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with 2-chloro-4-methylphenol and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add Benzyl Bromide dropwise over 10 minutes via a syringe or addition funnel.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into 500 mL of ice water/brine (1:1). The product will precipitate or form an oil. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: Typically 90–95% as a pale yellow oil or low-melting solid.

Application I: Suzuki-Miyaura Cross-Coupling (The "Modify")

The most critical application of this intermediate is using the Chlorine atom to form C-C bonds. Aryl chlorides are notoriously sluggish compared to bromides. Standard


 often fails here.

Expert Insight: To couple this sterically crowded (ortho-substituted) and electronically neutral chloride, you must use electron-rich, bulky phosphine ligands (Buchwald Ligands) or Pd-NHC complexes.

Protocol: Coupling with Phenylboronic Acid

ReagentEquiv.[2][4][5]Role
This compound 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile

0.02 (2 mol%)Catalyst Precursor
SPhos (or XPhos) 0.04 (4 mol%)Ligand

(Tribasic Potassium Phosphate)
3.0Base
Toluene / Water (10:1) -Solvent System

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Pre-formation: Add

    
     and SPhos to the vial. Add 1 mL of Toluene and stir for 5 mins at RT to generate the active 
    
    
    
    species (solution turns yellow/orange).
  • Substrate Addition: Add the aryl chloride substrate, boronic acid, and solid

    
    .
    
  • Solvent: Add the remaining Toluene and Water (degassed).

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Note: If conversion is low after 12h, add 1 mol% more catalyst/ligand.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1][4] Concentrate and purify via silica gel chromatography.

Application II: Regioselective Deprotection (The "Reveal")

After coupling, you often need to remove the Benzyl group to reveal the phenol. The choice of method depends entirely on whether you have retained the Chlorine atom (e.g., if you modified the Methyl group instead of the Chloride).

Scenario A: Post-Coupling (Chlorine is gone)

If you have already reacted the Cl to form a biaryl, use standard Hydrogenolysis.

  • Conditions:

    
     (1 atm), 10% Pd/C, Ethanol, RT.
    
  • Result: Clean removal of Benzyl group.

Scenario B: Pre-Coupling (Chlorine must be preserved)

If you need to deprotect the phenol without removing the Chlorine (dehalogenation), DO NOT use Pd/C + H2 . The chlorine will be stripped off.

Protocol: Boron Trichloride (


) Mediated Cleavage 
ReagentEquiv.[2][4]Conditions
Substrate 1.0Dissolved in dry DCM

(1M in DCM)
1.5–2.0-78°C to 0°C
Pentamethylbenzene 2.0Cation Scavenger (Optional but recommended)

Step-by-Step Procedure:

  • Cool the substrate solution in DCM to -78°C (Dry Ice/Acetone bath).

  • Add

    
     dropwise.
    
  • Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench with Methanol (exothermic!).

  • Result: The Benzyl group is cleaved; the Aryl Chloride remains intact.

Visualized Workflows (Graphviz/DOT)

Diagram 1: The Synthetic Workflow

This diagram illustrates the lifecycle of the intermediate from synthesis to drug candidate.

SyntheticWorkflow Precursor 2-Chloro-4-methylphenol (Starting Material) Intermediate 1-(Benzyloxy)-2-chloro- 4-methylbenzene (The Intermediate) Precursor->Intermediate Protection (BnBr, K2CO3) CoupledProduct Biaryl Ether Scaffold (Post-Suzuki) Intermediate->CoupledProduct Cross-Coupling (Pd-SPhos, Ar-B(OH)2) FinalProduct Functionalized Biaryl Phenol (Drug Candidate) CoupledProduct->FinalProduct Deprotection (H2, Pd/C)

Caption: Linear synthetic workflow transforming the cresol precursor into a biaryl drug scaffold.

Diagram 2: Deprotection Decision Tree

A logic guide for selecting the correct deprotection method to avoid side reactions.

DeprotectionLogic Start Need to remove Benzyl Group? CheckCl Is the Aryl Chloride still present? Start->CheckCl MethodA Method A: Hydrogenolysis (H2, Pd/C) Fast, Clean CheckCl->MethodA NO (Already Coupled) MethodB Method B: Lewis Acid (BCl3 or BBr3) Preserves Halogens CheckCl->MethodB YES (Must Keep Cl) Warning RISK: Pd/C will remove the Chlorine atom! MethodA->Warning If used incorrectly

Caption: Decision matrix for selecting deprotection conditions based on the presence of aryl halides.

References & Authority

  • Synthesis of Benzyl Ethers:

    • Greene's Protective Groups in Organic Synthesis. The definitive guide on stability and removal of benzyl ethers.

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Suzuki Coupling of Aryl Chlorides:

    • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc. 2005, 127, 4685. Validates the use of SPhos/XPhos for hindered chlorides.

  • Selective Deprotection (Lewis Acid):

    • Nigam, S. C., et al. "Selective debenzylation of aryl benzyl ethers."[1][4] Trans.[6] Met. Chem. This establishes the

      
       protocols for retaining halogens.
      
  • Compound Data:

    • PubChem CID: 54378904 (Analogous structure verification).

Sources

Greener Pathways for the Synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of aryl benzyl ethers, such as 1-(benzyloxy)-2-chloro-4-methylbenzene, is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Traditional methods often rely on the century-old Williamson ether synthesis, which, while effective, frequently employs hazardous solvents, harsh bases, and energy-intensive conditions. This guide provides detailed application notes and protocols for green chemistry approaches to the synthesis of this compound, focusing on enhancing safety, reducing waste, and improving energy efficiency. We will explore methodologies including Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS), offering researchers and process chemists viable, sustainable alternatives to conventional practices.

Introduction: Re-evaluating a Classic Transformation

The target molecule, this compound, is synthesized via the O-benzylation of 2-chloro-4-methylphenol. This reaction is a specific example of the Williamson ether synthesis, a robust and widely used SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1][2][3]

Conventional Approach (A Critical Review):

The traditional method involves deprotonating 2-chloro-4-methylphenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.[1][4] This is followed by the addition of benzyl chloride and heating for several hours.

  • Drawbacks:

    • Hazardous Solvents: DMF is a reproductive toxin, and acetone is highly flammable.

    • Harsh Reagents: Sodium hydride is highly reactive and pyrophoric, requiring strictly anhydrous conditions.[4]

    • Energy Consumption: Long reaction times at elevated temperatures lead to high energy consumption.[5]

    • Waste Generation: The use of stoichiometric bases and organic solvents generates significant waste (high E-Factor).

In alignment with the 12 Principles of Green Chemistry, there is a compelling need to develop cleaner, more efficient, and safer synthetic routes.[6] This guide details two such proven green alternatives.

Green Synthesis Protocol I: Phase-Transfer Catalysis (PTC)

The PTC approach elegantly solves the problem of mutual insolubility of an aqueous inorganic base and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride.[7] This method can often be performed under milder conditions and avoids the use of hazardous anhydrous solvents and flammable, pyrophoric bases.

Principle of Operation

The reaction proceeds by generating the 2-chloro-4-methylphenoxide ion in an aqueous solution of a base like NaOH. The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion (ArO⁻), forming an ion pair [Q⁺ArO⁻] that is soluble in the organic phase. This ion pair then reacts with benzyl chloride to form the desired ether and [Q⁺Cl⁻]. The catalyst is then regenerated by exchanging the chloride for a hydroxide from the aqueous phase, allowing the catalytic cycle to continue.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (10 mmol scale)Notes
2-Chloro-4-methylphenolC₇H₇ClO142.581.43 g (10.0 mmol)Starting material
Benzyl ChlorideC₇H₇Cl126.581.39 g, 1.27 mL (11.0 mmol)Alkylating agent, lachrymator - handle in fume hood
Sodium Hydroxide (NaOH)NaOH40.000.80 g (20.0 mmol)Base
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.370.16 g (0.5 mmol, 5 mol%)Phase-Transfer Catalyst
TolueneC₇H₈92.1420 mLOrganic Solvent
Deionized WaterH₂O18.0220 mLAqueous Phase

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylphenol (1.43 g, 10.0 mmol), toluene (20 mL), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (20 mL). Add this aqueous solution to the reaction flask.

  • Reaction Initiation: Add benzyl chloride (1.27 mL, 11.0 mmol) to the biphasic mixture.

  • Heating and Monitoring: Heat the mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 15 mL).

    • Combine all organic layers and wash with water (20 mL), followed by brine (20 mL).

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by column chromatography on silica gel if necessary, though this PTC method often yields a product of high purity.

    • Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Workflow Diagram

PTC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with: - 2-Chloro-4-methylphenol - Toluene - TBAB C Combine organic and aqueous phases A->C B Prepare aqueous NaOH solution B->C D Add Benzyl Chloride C->D E Heat to 80-90 °C with vigorous stirring D->E F Monitor by TLC (2-4 hours) E->F G Cool to RT & separate layers F->G Reaction Complete H Extract aqueous layer with Toluene G->H I Wash combined organic layers with H₂O & Brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify via column chromatography (if needed) J->K

Caption: Workflow for PTC Synthesis.

Green Synthesis Protocol II: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often leading to higher yields with improved purity.[8][9][10] For the Williamson ether synthesis, microwave energy efficiently heats the polar reactants and solvents, leading to completion in minutes rather than hours.[5][8] This protocol can be performed under solvent-free conditions, further enhancing its green credentials.

Principle of Operation

Microwave energy interacts with polar molecules, causing rapid rotation and generating heat dielectrically. In this synthesis, the polar phenoxide intermediate and any polar solvent or solid support absorb microwave energy efficiently, leading to rapid, uniform heating throughout the reaction medium. This circumvents the slow and often inefficient heat transfer of conventional oil baths, drastically reducing reaction times.[10]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (5 mmol scale)Notes
2-Chloro-4-methylphenolC₇H₇ClO142.580.71 g (5.0 mmol)Starting material
Benzyl ChlorideC₇H₇Cl126.580.70 g, 0.64 mL (5.5 mmol)Alkylating agent, handle in fume hood
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.04 g (7.5 mmol)Mild solid base, finely powdered
Alumina (Al₂O₃), neutralAl₂O₃101.96~2.0 gSolid support (optional, for solvent-free)

Step-by-Step Procedure:

  • Preparation (Solvent-Free):

    • In a mortar, grind 2-chloro-4-methylphenol (0.71 g, 5.0 mmol) and finely powdered potassium carbonate (1.04 g, 7.5 mmol) into a homogeneous powder.

    • Add benzyl chloride (0.64 mL, 5.5 mmol) and continue to mix until a paste is formed.

    • Alternative: Adsorb the liquid reactants onto a solid support like neutral alumina for easier handling.

  • Microwave Irradiation:

    • Transfer the mixture to a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at 120-150 °C for 5-10 minutes. Set the power to maintain the target temperature (e.g., 150-300 W). Caution: R&D must be performed to optimize time and temperature for specific equipment.

  • Work-up:

    • Allow the vessel to cool to a safe temperature (<50 °C) before opening.

    • Add ethyl acetate (20 mL) to the solid residue and stir well.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl) and any solid support.

    • Wash the solids with additional ethyl acetate (2 x 10 mL).

  • Purification and Characterization:

    • Combine the organic filtrates and concentrate under reduced pressure.

    • The crude product is often of high purity. If required, it can be passed through a short plug of silica gel, eluting with ethyl acetate/hexane.

    • Confirm the product identity and purity using standard analytical techniques (NMR, MS, IR).

Workflow Diagram

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Grind together: - 2-Chloro-4-methylphenol - K₂CO₃ (solid base) B Add Benzyl Chloride to form a paste A->B C Transfer paste to microwave vessel B->C D Irradiate at 120-150 °C for 5-10 minutes C->D E Cool vessel to <50 °C D->E Reaction Complete F Extract product with Ethyl Acetate E->F G Filter to remove inorganic salts F->G H Concentrate filtrate under reduced pressure G->H I Purify via silica plug (if needed) H->I

Caption: Workflow for MAOS Synthesis.

Comparative Analysis

The green chemistry approaches offer significant advantages over the conventional method. The following table provides a semi-quantitative comparison based on key green chemistry metrics.

ParameterConventional MethodPhase-Transfer Catalysis (PTC)Microwave-Assisted (MAOS)
Solvent DMF, Acetone (Hazardous, Volatile)Toluene/Water (Biphasic, Recyclable)Solvent-free or minimal high-boiling solvent
Base NaH (Pyrophoric), K₂CO₃ (Stoichiometric)NaOH (Aqueous, Inexpensive)K₂CO₃ (Solid, Mild)
Energy Input High (Prolonged heating: 4-12 h)Moderate (Heating: 2-4 h)Low (Rapid heating: 5-15 min)
Reaction Time Long (Hours)Moderate (Hours)Very Short (Minutes)
Safety Low (Flammable solvents, pyrophoric base)High (Aqueous base, no pyrophorics)High (Contained system, no flammable solvents)
Waste High (Solvent waste, neutralized base)Moderate (Aqueous waste, recyclable catalyst)Low (Minimal salts, no solvent waste)
Atom Economy ModerateGoodExcellent

Conclusion and Future Outlook

Both Phase-Transfer Catalysis and Microwave-Assisted Organic Synthesis present compelling, green, and efficient alternatives for the synthesis of this compound. The PTC method is highly scalable and uses inexpensive reagents, making it suitable for industrial applications. The MAOS approach offers unparalleled speed and efficiency, aligning perfectly with the goals of rapid synthesis and process intensification in a research and development setting.

By adopting these methodologies, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic activities, enhance laboratory safety, and often improve overall process efficiency. Future work could explore the use of even greener, bio-based solvents, continuous flow reactors coupled with microwave heating, or the development of recyclable solid-supported catalysts to further advance the sustainability of this important chemical transformation.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link][7]

  • Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(4), 349-351. [Link][11]

  • Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(4), 349-351. [Link][5]

  • Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. [Link]

  • Török, B., et al. (2003). Microwave-Assisted Alkylation of Phenols by Quaternary Onium Salts. Letters in Organic Chemistry, 1(2), 159-162. [Link][12]

  • Naik, S., et al. (2014). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]

  • ResearchGate. Microwave assisted benzoylation of phenol and substituted phenols by benzoic acid. [Link]

  • Devasthali, S., et al. (2025). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry. [Link][8]

  • University of Central Arkansas. The Williamson Ether Synthesis. [Link]

  • Slimi, H., et al. (2024). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Das, B., et al. (2003). A new eco-friendly catalyst for the solvent-free benzylation and tert-butylation of phenols and naphthols with alcohols under microwave irradiation. Journal of Chemical Research. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][2]

  • Wang, C., et al. (2015). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. RSC Advances, 5(118), 97368-97374. [Link]

  • Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. [Link][3]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]

  • Hamzah, N. A., et al. (2022). Microwave-assisted chemistry: parametric optimization for catalytic degradation of lignin model compounds in imidazolium-based ILs. ResearchGate. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Devasthali, S., et al. (2025). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry. [Link][9]

  • Sharma, P. K., et al. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 3(1), 22-29. [Link][10]

  • Mergel, A., et al. (2023). Green Chemistry. I.R.I.S.[Link][6]

  • Organic Syntheses. α-PHENYL-α-ETHYLSUCCINONITRILE. [Link]

  • ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]

  • Supporting Information. General procedure A. [Link]

  • Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
  • ResearchGate. Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. [Link]

  • Liu, Z.-L., et al. (2007). 1-Benzyloxy-4-chlorobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1430. [Link]

  • Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. [Link][13]

  • Yelken, G., & Gökçe, A. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 227-236. [Link]

  • PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]

  • ResearchGate. Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. [Link]

  • LookChem. 1-chloro-4-methylbenzene. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

Advanced Application Note: Handling, Storage, and Stabilization of Light-Sensitive Benzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Benzyl ethers—widely used as protecting groups in carbohydrate and alkaloid synthesis—possess a latent instability often underestimated in routine laboratory practice.[1][2] While simple benzyl ethers (


) are relatively robust, electron-rich derivatives such as 

-methoxybenzyl (

)
and 3,4-dimethoxybenzyl (

)
ethers exhibit heightened sensitivity to photo-oxidative degradation.[2]

This guide moves beyond generic "store in a cool, dark place" advice. It dissects the radical-mediated mechanism of degradation to provide a causal link between specific handling errors and compound failure.[1][2] By following these protocols, you ensure the structural integrity of your intermediates and the safety of your laboratory personnel.

Mechanistic Insight: Why Benzyl Ethers Degrade[1][3]

To handle these compounds effectively, one must understand the failure mode. The degradation is not merely a thermal process but a photo-initiated radical chain reaction .[1][2]

The Photo-Oxidation Cascade
  • Initiation: Exposure to UV or visible light (blue/green spectrum) excites the aromatic ring or trace impurities (sensitizers), generating a benzylic radical.[2] In electron-rich ethers (PMB), the radical is stabilized by the methoxy group, lowering the activation energy for hydrogen abstraction.

  • Propagation: The benzylic radical reacts with molecular oxygen (

    
    ) to form a peroxy radical, which abstracts a hydrogen from another ether molecule.[2]
    
  • Termination/Decomposition: This results in the accumulation of hydroperoxides .[1][2] These unstable intermediates decompose into benzaldehydes (detectable by an almond-like odor) and alcohols, or concentrate to explosive levels.[2]

Diagram 1: Photo-Oxidative Degradation Pathway

Visualizing the radical mechanism to justify inert storage.

BenzylEtherDegradation Ether Benzyl Ether (R-O-CH2-Ph) Radical Benzylic Radical (R-O-CH•-Ph) Ether->Radical H-Abstraction Light hv (Light) + O2 Light->Radical Peroxy Peroxy Radical (R-O-CH(OO•)-Ph) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (R-O-CH(OOH)-Ph) Peroxy->Hydroperoxide + R-O-CH2-Ph Aldehyde Benzaldehyde (Ph-CHO) Hydroperoxide->Aldehyde Decomposition Alcohol Alcohol (R-OH) Hydroperoxide->Alcohol Decomposition

Figure 1: The auto-oxidation cascade.[2] Note that light acts as the initiator, but oxygen propagates the cycle. Effective storage must address both factors.

Protocol Part 1: Material Qualification (The "Trust" Pillar)

Before using a stored benzyl ether, you must validate its integrity.[2] Relying on a label date is insufficient due to the variable nature of light exposure.[1][2]

Self-Validating System: The Peroxide Test

Warning: Never distill or concentrate a benzyl ether without this test.[2]

Quantitative Ferrous Thiocyanate Protocol

This method is superior to starch-iodide paper for detecting low-level peroxides (1–10 ppm).[2]

  • Reagent Preparation:

    • Solution A: 0.1 g Sodium thiocyanate (

      
      ) in 10 mL deionized water.[2]
      
    • Solution B: 0.2 g Ferrous ammonium sulfate in 10 mL of 5% sulfuric acid (

      
      ).
      
    • Mix: Combine A and B immediately before use (solution is unstable).[1][2]

  • Testing:

    • Add 1 drop of the benzyl ether sample to 1 mL of the reagent mix.

    • Shake gently.[1][2]

  • Interpretation:

    • Colorless: Negative (Safe).

    • Pink: Trace peroxides (< 20 ppm).[2] Action: Purify before concentration.

    • Blood Red: High peroxides (> 50 ppm).[2][3] Action: Discard or treat immediately.[2][3]

Data Table 1: Peroxide Safety Thresholds
Peroxide Concentration (ppm)StatusAllowed ActionRequired Protocol
< 10 ppm Safe Distillation, Heating, StorageStandard Inert Storage
10 – 50 ppm Caution Use as-is for reactions; NO DistillationChromatographic Purification
> 50 ppm Danger DO NOT OPEN if crystals presentContact Safety Officer; Neutralize

Protocol Part 2: Handling & Synthesis

Causality-Driven Handling

Since electron-rich benzyl ethers (PMB) can undergo oxidative cleavage in the presence of DDQ and light [1], incidental exposure to ambient light during routine handling can initiate "background" degradation.[2]

  • Vessel Selection:

    • Mandatory: Amber borosilicate glassware.[1][2]

    • Alternative: Wrap clear flasks entirely in aluminum foil.

  • Atmosphere Control:

    • Sparge all reaction solvents with Nitrogen (

      
      ) or Argon (
      
      
      
      ) for 15 minutes prior to dissolving the benzyl ether.
    • Why? Removing dissolved

      
       breaks the propagation step of the radical mechanism (See Fig 1).
      
  • Transfer:

    • Use positive pressure cannulation for liquids.[1][2]

    • Avoid pouring, which entrains air bubbles into the liquid.

Protocol Part 3: Storage & Preservation

Long-term stability requires a multi-barrier approach.

The "Double-Block" Storage System
  • Primary Barrier (Chemical): Add a radical scavenger if compatible with downstream chemistry.[1][2]

    • Butylated Hydroxytoluene (BHT): 10–50 ppm.[1][2] BHT acts as a "sacrificial" H-atom donor, terminating peroxy radicals before they propagate.[2]

  • Secondary Barrier (Physical):

    • Store under inert gas headspace (Ar is preferred over

      
       due to higher density).[1][2]
      
    • Seal caps with Parafilm® to prevent oxygen diffusion.[1][2]

    • Temperature: 2°C to 8°C. (Freezing is often unnecessary and can induce glass stress).[1][2]

Diagram 2: Decision Workflow for Storage

A logic gate for determining the correct storage protocol based on compound type.

StorageProtocol Start Benzyl Ether Sample CheckType Is it Electron Rich? (e.g., PMB, DMB) Start->CheckType Standard Standard Benzyl Ether CheckType->Standard No Sensitive Light Sensitive Ether CheckType->Sensitive Yes Action1 Store Amber Glass Ambient Temp OK Standard->Action1 Action2 Strict Light Exclusion Refrigerate (4°C) Inert Gas Headspace Sensitive->Action2 Inhibitor Can BHT be added? Action2->Inhibitor AddBHT Add 50 ppm BHT Inhibitor->AddBHT Yes NoBHT Test Peroxides Monthly Inhibitor->NoBHT No

Figure 2: Decision matrix for storage. Electron-rich ethers require active management (refrigeration + inert gas) to prevent degradation.[2]

Protocol Part 4: Remediation (Peroxide Removal)

If your material tests positive for peroxides (Pink/Red in Ferrous Thiocyanate test), use the Adsorption Method . This is safer than distillation.[1][2][3]

Activated Alumina Protocol
  • Column Setup: Pack a glass column with Basic Activated Alumina (Brockmann Grade I).[1][2] Use approximately 5 g of alumina per 100 mL of ether.[1][2]

  • Elution: Pass the ether through the column under gravity or slight nitrogen pressure.[1][2]

  • Mechanism: The polar hydroperoxides bind irreversibly to the alumina surface, while the non-polar benzyl ether elutes.

  • Re-Validation: Retest the eluate with Ferrous Thiocyanate. It should be colorless.

References

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link][2][4]

  • Royal Society of Chemistry. Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. [Link]

  • University of Notre Dame Risk Management. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

Sources

Application Note & Protocols: Strategic Solvent Selection for Reactions Involving 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Benzyloxy)-2-chloro-4-methylbenzene is a versatile synthetic intermediate characterized by a protected phenol, an aryl chloride, and a methyl-substituted aromatic ring. The judicious selection of a reaction solvent is paramount to achieving optimal outcomes in transformations involving this molecule. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences reaction kinetics, pathway selection, and ultimately, the yield and purity of the desired product. This document provides a comprehensive guide to solvent selection for several key classes of reactions involving this compound, grounded in mechanistic principles and supported by detailed experimental protocols.

Physicochemical Properties and Solubility Profile

Understanding the inherent properties of this compound is the cornerstone of rational solvent selection.

  • Structure: The molecule possesses both polar (ether linkage, chloro group) and non-polar (benzene rings, methyl group) regions, rendering it soluble in a wide range of common organic solvents.

  • Solubility: While highly soluble in non-polar aromatic solvents like toluene and ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane, its solubility in highly polar or protic solvents like water and lower alcohols is limited.

  • Stability: The benzyl ether protecting group is generally robust but can be susceptible to cleavage under harsh acidic or reductive conditions. The aryl-chloride bond is relatively inert to nucleophilic attack unless activated, but it is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

A summary of suitable solvents and their relevant properties is presented below.

SolventBoiling Point (°C)Dielectric Constant (ε)PolarityTypeKey Considerations
Toluene 1112.4Non-polarAproticExcellent for dissolving non-polar reactants; allows for higher reaction temperatures.
1,4-Dioxane 1012.2Non-polarAprotic, EtherealGood general-purpose solvent for cross-coupling; often used with aqueous bases.[1][2][3]
Tetrahydrofuran (THF) 667.6PolarAprotic, EtherealLower boiling point, suitable for reactions at moderate temperatures.[1][4]
N,N-Dimethylformamide (DMF) 15336.7PolarAproticHigh boiling point and polarity can aid in dissolving inorganic salts and accelerating SNAr reactions.[1][5]
Dimethyl Sulfoxide (DMSO) 18946.7PolarAproticHighly polar, excellent for SNAr reactions by stabilizing charged intermediates.[1][5][6]
Ethanol (EtOH) 7824.6PolarProticCan participate in reactions (e.g., as a nucleophile or reducing agent source); often used in hydrogenolysis.[7][8]
2-Methyltetrahydrofuran (2-MeTHF) 806.2PolarAprotic, EtherealA "greener" alternative to THF and dioxane with a useful temperature range.[2][9]

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the electron-rich benzene ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Solvent Selection Logic for Cross-Coupling

The choice of solvent in these reactions is critical for several reasons:

  • Catalyst Activity: The solvent must solubilize the palladium catalyst, ligand, and substrate to ensure an efficient catalytic cycle.

  • Base Solubility: Many cross-coupling reactions employ inorganic bases (e.g., K₂CO₃, K₃PO₄), which have limited solubility in purely non-polar organic solvents.[10][11] The use of a co-solvent, often water, or a more polar solvent can be beneficial.[1][10]

  • Reaction Temperature: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point. Aryl chlorides often require more forcing conditions (higher temperatures) than the corresponding bromides or iodides.[1][2]

Diagram: Decision Workflow for Cross-Coupling Solvent Selection

G cluster_start cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start Select Cross-Coupling Reaction Suzuki Aryl-Aryl Bond Formation (Boronic Acid/Ester) Start->Suzuki C-C Coupling Buchwald C-N Bond Formation (Amine) Start->Buchwald C-N Coupling Suzuki_Solvent Preferred Solvents: Toluene, Dioxane, THF (often with H₂O) Suzuki->Suzuki_Solvent Suzuki_Base Base: K₂CO₃, K₃PO₄, Cs₂CO₃ Suzuki_Solvent->Suzuki_Base Buchwald_Solvent Preferred Solvents: Toluene, Dioxane, m-Xylene Buchwald->Buchwald_Solvent Buchwald_Base Base: NaOtBu, K₃PO₄ Buchwald_Solvent->Buchwald_Base

Caption: Decision tree for initial solvent selection in cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(benzyloxy)-4-methyl-2-phenylbenzene.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a reaction flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv).

  • Add a degassed 4:1 mixture of Toluene:Water to achieve a substrate concentration of 0.2 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Solvent Choice: The biphasic Toluene/Water system is a classic choice for Suzuki couplings.[10] Toluene effectively dissolves the organic substrate and catalyst, while water dissolves the inorganic base (K₂CO₃), facilitating the crucial transmetalation step.[1] The high boiling point of toluene allows for the necessary thermal energy to drive the reaction with the relatively unreactive aryl chloride.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

While less reactive than rings bearing strong electron-withdrawing groups, the chloro-substituent on this compound can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions, particularly with strong nucleophiles at elevated temperatures.

Solvent Selection Logic for SNAr

The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex).[12] The solvent's role is to:

  • Stabilize the Intermediate: Polar aprotic solvents are ideal as they can solvate cations while leaving the nucleophile relatively "bare" and reactive. They also stabilize the charged Meisenheimer complex, lowering the activation energy.[6]

  • Enable High Temperatures: SNAr reactions with unactivated or weakly activated aryl chlorides often require high temperatures to overcome the high activation barrier.[13] Solvents like DMSO and DMF are well-suited for this purpose.[5]

Protocol: O-Arylation with Phenol

Objective: To synthesize a diaryl ether via SNAr.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction flask, add phenol (1.2 equiv) and finely ground potassium carbonate (2.0 equiv) in DMSO.

  • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide.

  • Add this compound (1.0 equiv).

  • Heat the reaction mixture to 130-150 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Solvent Choice: DMSO is a highly polar aprotic solvent that is excellent for SNAr reactions.[5][6] It effectively dissolves the potassium phenoxide nucleophile and stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby accelerating the substitution. Its high boiling point allows for the elevated temperatures needed to react the electron-rich aryl chloride.

Application 3: Deprotection of the Benzyl Ether

The removal of the benzyl protecting group is a common final step in a synthetic sequence. The most frequent method is catalytic hydrogenolysis.

Solvent Selection Logic for Hydrogenolysis

The solvent in catalytic hydrogenolysis must:

  • Dissolve the Substrate: The substrate must be soluble to access the catalyst surface.

  • Be Inert to Reduction: The solvent should not be reduced under the reaction conditions.

  • Not Poison the Catalyst: Certain solvents or impurities can inhibit the palladium catalyst.

Diagram: Experimental Workflow for Benzyl Ether Deprotection

G cluster_workflow Hydrogenolysis Protocol A 1. Dissolve Substrate in EtOH/THF B 2. Add Pd/C Catalyst (5-10 mol%) A->B C 3. Purge with H₂ (Balloon or Parr Shaker) B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Filter through Celite® (to remove Pd/C) D->E F 6. Concentrate Solvent (Product Isolation) E->F

Caption: Step-by-step workflow for catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis

Objective: To deprotect the benzyl ether to yield 2-chloro-4-methylphenol.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a balloon of H₂ for atmospheric pressure reactions or a Parr hydrogenator for higher pressures). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. Note: Over-reduction leading to de-chlorination can occur, so careful monitoring is essential.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified if necessary.

Rationale for Solvent Choice: Protic solvents like ethanol and methanol, or esters like ethyl acetate, are standard choices for hydrogenolysis.[8] They effectively dissolve the substrate and are inert under the reaction conditions. Toluene can also be used and may offer selectivity in some cases, for instance, by reducing the rate of dehalogenation.[7]

References

  • Suzuki reaction. Wikipedia. [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Tye, J. W., et al. (2005). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction. Paul Murray Catalysis Consulting. [Link]

  • Benzyl Deprotection of Alcohols. J&K Scientific LLC. (2021). [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lei, P., & Szostak, M. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2021). [Link]

  • Murto, J. (1966). Nucleophilic substitution. I. The kinetics of the reaction of 2, 4-dinitrochlorobenzene with hydroxide ion in water-dimethyl sulphoxide and water-dimethylformamide mixtures. Acta Chemica Scandinavica. [Link]

  • 1-chloro-4-methylbenzene is not a good starting material for the preparation of 4-methylphenol. Vaia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

Synthesis Overview: The Williamson Ether Synthesis

The preparation of this compound is most reliably achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, a phenoxide ion, generated by deprotonating 2-chloro-4-methylphenol, acts as the nucleophile. It attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide leaving group to form the desired ether product.[2]

Reaction Scheme:
  • Step 1 (Deprotonation): 2-chloro-4-methylphenol is treated with a suitable base to form the potassium or sodium 2-chloro-4-methylphenoxide.

  • Step 2 (SN2 Attack): The phenoxide attacks the benzyl halide (e.g., benzyl chloride) to form the C-O ether bond.

Below is a diagram illustrating the core SN2 mechanism.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Products phenoxide 2-chloro-4-methylphenoxide (Nucleophile) product This compound phenoxide->product Sₙ2 Attack benzyl_halide Benzyl Chloride (Electrophile) benzyl_halide->product halide_ion Chloride Ion (Leaving Group) benzyl_halide->halide_ion Displacement

Caption: The SN2 mechanism for the synthesis of this compound.

Troubleshooting Guide: Common Yield-Related Issues

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A low yield is a systemic issue that can stem from several sources. The most effective way to diagnose the problem is to systematically evaluate the key reaction parameters. A logical troubleshooting workflow can help pinpoint the root cause.

Troubleshooting_Workflow start Low Yield Reported check_sm Analyze Crude Reaction Mixture (TLC, ¹H NMR) start->check_sm unreacted_phenol High % of Starting Phenol? check_sm->unreacted_phenol Yes side_products Multiple Side Products? check_sm->side_products No cause_deprotonation Issue: Incomplete Deprotonation - Check base quality/activity - Ensure anhydrous conditions - Increase base equivalents unreacted_phenol->cause_deprotonation Yes no_reaction Only Starting Materials Present? side_products->no_reaction No cause_side_reactions Issue: Competing Reactions - Lower reaction temperature - Verify solvent purity (non-nucleophilic) - Check benzyl halide for impurities side_products->cause_side_reactions Yes cause_conditions Issue: Suboptimal Conditions - Increase temperature/reaction time - Confirm reagent quality - Check catalyst (if used) no_reaction->cause_conditions Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Q2: My post-reaction analysis shows a large amount of unreacted 2-chloro-4-methylphenol. What causes this?

This is almost always due to incomplete deprotonation of the starting phenol. The phenoxide is the active nucleophile; if it is not generated efficiently, the reaction cannot proceed.

  • Causality: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base to ensure complete conversion to the phenoxide. If the base is weak, inactive, or insufficient in quantity, a significant portion of the phenol will remain in its protonated, non-nucleophilic form.

  • Solutions:

    • Verify Base Quality: Bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) can be deactivated by moisture. Use freshly opened or properly stored reagents. For NaH, ensure the mineral oil is thoroughly washed away with dry hexane before use.

    • Ensure Anhydrous Conditions: Water will protonate the phenoxide and react with strong bases like NaH. Dry your solvent (e.g., using molecular sieves) and glassware (oven-drying) meticulously.

    • Increase Base Equivalents: Use a slight excess of the base (1.1 to 1.5 equivalents) to ensure complete deprotonation, accounting for any minor impurities or moisture.

Q3: My TLC plate shows several spots, and the final product is difficult to purify. What are the likely side products?

The formation of multiple side products points to competing reaction pathways or impure reagents.

  • Causality & Common Side Products:

    • Dibenzyl Ether/Benzyl Alcohol: If significant water is present, the benzyl chloride can hydrolyze to benzyl alcohol. Additionally, the generated phenoxide can react with benzyl alcohol.

    • E2 Elimination Products: While less common with primary halides like benzyl chloride, using a very bulky or strong base at high temperatures can promote some elimination.[3]

    • Solvent-Derived Byproducts: Using a nucleophilic solvent like an alcohol is a critical error, as the solvent will compete with the phenoxide in attacking the benzyl chloride.[4] Always use a polar aprotic solvent.

  • Solutions:

    • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Overheating can promote side reactions.

    • Verify Reagent Purity: Old benzyl chloride can contain impurities like benzaldehyde or benzyl alcohol. Purify by distillation if necessary.

    • Optimize Solvent Choice: Use high-purity, anhydrous polar aprotic solvents like DMF, acetonitrile, or acetone.[4]

Frequently Asked Questions (FAQs)

Q4: How do I select the optimal base for this reaction?

The choice of base is a balance between reactivity, safety, and experimental convenience.

BaseStrengthAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) ModerateEasy to handle, non-flammable, effective for phenols.[5]Slower reaction times may be required; less effective for less acidic alcohols.
Sodium Hydride (NaH) StrongHighly effective, drives deprotonation to completion.[6]Pyrophoric, requires strict anhydrous conditions and careful handling.
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) StrongInexpensive and effective.Can introduce water, potentially leading to hydrolysis of the alkyl halide.

Recommendation: For laboratory-scale synthesis, K₂CO₃ in DMF or acetonitrile is often the most practical and reliable choice. It provides a good balance of reactivity and safety.[5]

Q5: What is the recommended experimental protocol for achieving a high yield?

The following protocol has been optimized for reliability and yield.

Optimized Protocol for this compound
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-methylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of phenol).

  • Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes under a nitrogen atmosphere.

  • Alkyl Halide Addition: Slowly add benzyl chloride (1.1 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Workup:

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Q6: Can I use a phase-transfer catalyst (PTC) to improve the reaction?

Yes, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective, especially when using bases like NaOH or KOH in a biphasic system.[7]

  • Mechanism: The PTC transports the phenoxide from the aqueous (or solid) phase into the organic phase where the benzyl chloride resides, accelerating the reaction by overcoming phase boundary limitations.

  • Benefit: This approach can allow for the use of less expensive bases and may not require strictly anhydrous conditions, potentially simplifying the procedure.[7]

References

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Ben M'barek, Y., et al. (2010). 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. Acta Crystallographica Section E, 66(Pt 2), o349. [Link]

  • Diwathe, M. C., & Gogate, P. R. (2018). Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Side Reactions during O-Alkylation of 2-Chloro-4-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Substrate: 2-Chloro-4-methylphenol (CAS: 6640-27-3) Reaction Type: O-Alkylation (Williamson Ether Synthesis) Critical Challenge: The substrate is an ambident nucleophile.[1][2] While the oxygen atom is the kinetic target, the electron-rich aromatic ring (specifically the vacant ortho position at C6) competes for alkylation (C-alkylation) under thermodynamic control or protic conditions. Additionally, the alkylating agent is prone to elimination (E2) or hydrolysis.

Mechanistic Insight: The 2-chloro substituent exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the phenol (~8.[1]8) compared to p-cresol (~10.3).[1][2] This makes the phenoxide easier to form but slightly less nucleophilic. However, the 4-methyl group provides electron donation (+I), stabilizing the ring. The primary side-reaction risk is C-alkylation at the C6 position and elimination of the alkyl halide .[1]

Reaction Pathway Visualization

The following diagram outlines the competing pathways. Your goal is to maximize Path A while suppressing Paths B, C, and D.

ReactionPathways Start 2-Chloro-4-methylphenol Base Base Deprotonation Start->Base Phenoxide Phenoxide Anion (Ambident Nucleophile) Base->Phenoxide -H+ RX Alkyl Halide (R-X) Ether O-Alkylated Ether (Target Product) Phenoxide->Ether Path A: SN2 (Polar Aprotic Solvent) C_Alk C-Alkylated Side Product (Ortho-substitution at C6) Phenoxide->C_Alk Path B: C-Attack (Protic Solvent/High T) Alkene Alkene (Elimination Product) RX->Alkene Path C: E2 Elimination (Strong/Bulky Base) Alcohol Alcohol (Hydrolysis Product) RX->Alcohol Path D: Hydrolysis (Wet Solvents)

Figure 1: Competing reaction pathways.[1][2] Path A is the desired SN2 mechanism. Path B represents C-alkylation, favored by solvent shielding of the oxygen.[3][4] Path C is elimination driven by basicity vs. nucleophilicity.[1]

Troubleshooting Guide (Q&A)
Issue 1: I am observing significant C-alkylation (ring substitution).

Diagnosis: The oxygen atom is likely being "shielded" by solvent molecules, or the reaction is under thermodynamic control. Root Cause:

  • Solvent Selection: Protic solvents (e.g., Ethanol, Methanol, Water) form hydrogen bonds with the phenoxide oxygen.[4] This solvation shell hinders the oxygen's attack, allowing the "softer" carbon center (C6) to react with the electrophile [1].

  • Leaving Group: Softer leaving groups (like Iodide) can sometimes favor reaction at the softer carbon center, though this effect is secondary to solvent effects.

Corrective Action:

  • Switch to Polar Aprotic Solvents: Use DMF, DMSO, NMP, or Acetonitrile. These solvents solvate the cation (Na+, K+) but leave the phenoxide anion "naked" and highly reactive toward O-alkylation.

  • Temperature Control: C-alkylation has a higher activation energy.[1][2] Lower the reaction temperature (e.g., from 80°C to 50°C) to favor the kinetic O-alkylation product.

Issue 2: My yield is low due to Alkene formation (Elimination).

Diagnosis: The alkylating agent is undergoing E2 elimination instead of SN2 substitution. Root Cause:

  • Base Strength/Bulk: Using extremely strong, bulky bases (e.g., t-BuOK) favors proton abstraction (elimination) over nucleophilic attack.[1][2]

  • Substrate Sterics: If your alkylating agent is secondary or tertiary, elimination becomes the major pathway.[5]

Corrective Action:

  • Optimize Base: Switch to a milder base like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) . These are sufficient to deprotonate 2-chloro-4-methylphenol (pKa ~8.[1][2]8) but less prone to causing elimination than hydrides or alkoxides [2].

  • Stoichiometry: Ensure the alkyl halide is added after phenoxide formation if using strong bases (NaH), or use the weak base excess method.

Issue 3: Incomplete conversion despite excess reagents.

Diagnosis: The phenoxide anion might be forming tight ion pairs with the metal cation, reducing reactivity. Root Cause: In non-polar or moderately polar solvents (like THF or Acetone), the attraction between the phenoxide anion and the cation (Na+/K+) is strong.

Corrective Action:

  • Add a Phase Transfer Catalyst (PTC): Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using K+).[1][2] This sequesters the cation, creating a "loose" ion pair that dramatically increases the nucleophilicity of the phenoxide [3].

  • Grinding Method: For solid-liquid reactions (K2CO3 in Acetone), vigorous stirring or mechanical grinding is essential to break the lattice energy of the base.

Standardized Experimental Protocol

Objective: High-yield O-alkylation of 2-chloro-4-methylphenol with a primary alkyl halide (R-X).

Reagents:

  • Substrate: 2-Chloro-4-methylphenol (1.0 eq)[1][2]

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 - 1.2 eq)[1][2]

  • Base: Anhydrous K2CO3 (2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (Anhydrous)[1]

  • Catalyst (Optional): KI (0.1 eq) if using Alkyl Chlorides (Finkelstein condition)

Step-by-Step Workflow:

  • Preparation: Dry all glassware. Ensure DMF is anhydrous (water content <0.1%) to prevent hydrolysis (Path D).

  • Deprotonation:

    • Dissolve 2-chloro-4-methylphenol in DMF (concentration ~0.5 M).[1][2]

    • Add K2CO3 (powdered).

    • Stir at room temperature for 30 minutes. Note: The solution may change color (often yellow/orange) indicating phenoxide formation.

  • Alkylation:

    • Add the Alkyl Halide dropwise.[6]

    • Critical Checkpoint: If the reaction is exothermic, cool to 0°C during addition to prevent local overheating and elimination.

  • Reaction:

    • Heat to 60°C. Monitor via TLC or HPLC.

    • Typical time: 2-4 hours.[1][2]

  • Workup:

    • Dilute with water (dissolves inorganic salts).

    • Extract with Ethyl Acetate or MTBE.[2]

    • Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

    • Dry over Na2SO4 and concentrate.[6]

Decision Support Data
Table 1: Solvent Selection Guide for O-Alkylation
SolventDielectric ConstantEffect on PhenoxideRisk of C-AlkylationRecommendation
DMF/DMSO HighLeaves anion "naked" (Reactive)LowHighly Recommended
Acetone ModerateModerate ion pairingLow-MediumGood (requires excess K2CO3)
Ethanol/MeOH HighH-bonds to Oxygen (Shielding)High Avoid
THF LowTight ion pairing (Low reactivity)LowRequires Crown Ether/PTC
Table 2: Base Selection Matrix
BaseStrengthMechanismRisk of EliminationBest For
K2CO3 ModerateDeprotonation equilibriumLowStandard Protocols
Cs2CO3 Moderate-High"Cesium Effect" (Solubility)LowDifficult substrates
NaH Very HighIrreversible deprotonationHigh Unreactive phenols only
NaOH HighEquilibrium (generates H2O)MediumRequires PTC/Water removal
References
  • Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6280.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Section: Williamson Ether Synthesis). [1]

  • Starks, C. M. "Phase-Transfer Catalysis.[1][2] I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971, pp. 195–199.

Sources

Technical Support Center: Synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Troubleshooting for Williamson Ether Synthesis of Hindered Phenols. Target Molecule: 1-(Benzyloxy)-2-chloro-4-methylbenzene (CAS: Not commonly listed, derivative of 2-chloro-4-methylphenol). Reaction Class: Phase-Transfer Catalyzed (PTC)


 Alkylation.
Executive Summary

Synthesizing this compound requires overcoming two specific kinetic barriers: the steric hindrance of the ortho-chloro group and the reduced nucleophilicity of the phenoxide due to inductive electron withdrawal.

While standard Williamson ether synthesis protocols (Acetone/


) often fail or proceed sluggishly for this substrate, this guide prioritizes a Phase Transfer Catalysis (PTC)  approach using Toluene/Water. This method allows for precise temperature control to balance reaction rate against the hydrolysis of the benzyl chloride electrophile.
Module 1: The Thermodynamics of O-Alkylation

Q: What is the optimal temperature window for this specific reaction? A: The "Sweet Spot" is 60°C – 75°C .

  • < 50°C (Kinetic Trap): The ortho-chloro substituent creates a steric "gate" around the phenoxide oxygen. At low temperatures, the collision frequency with sufficient energy to penetrate this steric volume is too low, resulting in stalled conversion.

  • 60°C – 75°C (Optimal): This range provides sufficient thermal energy to overcome the activation barrier (

    
    ) of the hindered 
    
    
    
    attack without significantly accelerating the hydrolysis of benzyl chloride.
  • > 85°C (Thermodynamic Penalty): At these temperatures, the rate of benzyl chloride hydrolysis (reaction with water) becomes competitive with O-alkylation. Additionally, high temperatures in basic conditions can promote minor amounts of C-alkylation or polymerization of the benzyl halide.

Q: Why does the 2-chloro group require higher temperatures than p-cresol? A: Two factors are at play:

  • Steric Shielding: The chlorine atom has a Van der Waals radius of 1.75 Å, physically blocking the approach of the benzyl electrophile.

  • Electronic Deactivation: Chlorine is electronegative (

    
    ). Through the inductive effect (-I), it pulls electron density away from the phenoxide oxygen, making it a weaker nucleophile compared to the un-substituted cresol.
    
Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the Phase Transfer Catalysis (PTC) mechanism and the competing pathways driven by temperature.

G Start 2-Chloro-4-methylphenol (Organic Phase) Phenoxide Phenoxide Anion (Interface) Start->Phenoxide Deprotonation Base KOH/H2O (Aqueous Phase) Base->Phenoxide IonPair Q+ Phenoxide- (Organic Phase) Phenoxide->IonPair PTC Transfer (Q+) Product Target Ether (Main Product) IonPair->Product SN2 Attack (60-75°C) BnCl Benzyl Chloride BnCl->Product Hydrolysis Benzyl Alcohol (Impurity) BnCl->Hydrolysis H2O Attack (>85°C)

Figure 1: Mechanistic pathway showing the critical role of the Phase Transfer Catalyst (Q+) in shuttling the hindered phenoxide into the organic phase for reaction, and the temperature-dependent hydrolysis side-reaction.

Module 3: Optimized Experimental Protocol

This protocol uses Tetrabutylammonium Bromide (TBAB) as the catalyst.[1] It is superior to standard acetone reflux for hindered phenols.

Reagents Table
ComponentRoleEquiv.Notes
2-Chloro-4-methylphenol Substrate1.0Limiting reagent.
Benzyl Chloride Electrophile1.2Excess compensates for minor hydrolysis.
Toluene Solvent5-10 VolNon-polar solvent enhances

rate.
KOH (50% aq) Base2.0High concentration salts out organic phase.
TBAB Catalyst0.055 mol% is sufficient for efficient transfer.
Step-by-Step Methodology
  • Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-Chloro-4-methylphenol (1.0 eq) and Toluene (5 volumes).

  • Deprotonation: Add TBAB (0.05 eq) followed by 50% aq. KOH (2.0 eq). Stir vigorously at Room Temperature (RT) for 15 minutes. Note: The mixture may darken as the phenoxide forms.

  • Addition: Add Benzyl Chloride (1.2 eq) dropwise over 10 minutes.

  • Ramp: Heat the mixture to 65°C .

  • Monitor: Hold at 65°C for 4 hours. Check HPLC/TLC.

    • If conversion < 80%: Increase temp to 75°C.

    • If Benzyl Chloride is consumed but SM remains: Add 0.1 eq Benzyl Chloride.

  • Workup: Cool to RT. Add Water (5 vol). Separate phases. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine. Dry over

    
     and concentrate.
    
Module 4: Troubleshooting & FAQs
Scenario A: "The reaction is stuck at 60% conversion."
  • Diagnosis: The catalyst may have degraded, or the phenoxide is too hydrated.

  • Fix:

    • Check the temperature.[1][2][3][4][5][6] If < 60°C, increase to 75°C.

    • Add a "spike" of catalyst. TBAB is stable up to ~100°C, but if you used TBAI (Iodide), it can be unstable to light/oxidizers.

    • Critical: Ensure your stirring is vigorous (Vortex). PTC reactions are mass-transfer limited . If the phases aren't mixing well, the reaction stops.

Scenario B: "I see a large peak at RRT 0.8 (Benzyl Alcohol)."
  • Diagnosis: Temperature was too high (>85°C) or the organic solvent volume was too low, causing Benzyl Chloride to hydrolyze in the aqueous phase.

  • Fix:

    • Lower temperature to 60°C.

    • Increase Toluene volume to keep Benzyl Chloride in the organic phase.

    • Add Benzyl Chloride more slowly.

Scenario C: "Can I use Acetone/K2CO3 instead?"
  • Answer: You can, but expect reaction times of 12-24 hours. The boiling point of acetone (56°C) is barely at the activation threshold for this hindered substrate. If you must use a ketone, switch to Methyl Ethyl Ketone (MEK) (bp 80°C) to access the higher temperature range.

Module 5: Decision Logic for Temperature Control

Use this logic flow to adjust your parameters in real-time.

Troubleshooting Start Check HPLC at 2 Hours Decision1 Conversion > 80%? Start->Decision1 Good Continue at current Temp until completion Decision1->Good Yes Bad Check Byproducts Decision1->Bad No Hydrolysis High Benzyl Alcohol? Bad->Hydrolysis Action1 LOWER Temp to 60°C Add 0.2 eq BnCl Hydrolysis->Action1 Yes Action2 RAISE Temp to 75°C Check Stir Rate Hydrolysis->Action2 No

Figure 2: Troubleshooting logic for in-process control (IPC) adjustments.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Halpern, M. (2001). "Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol." Phase Transfer Catalysis Communications. (Highlighting the use of PTC for nitrophenols/hindered phenols).

  • Kang, H. C., et al. (2001).[7] "Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether." Journal of the American Oil Chemists' Society, 78, 423–429.[7] (Demonstrates temperature optimization in PTC etherification).

  • National Oceanic and Atmospheric Administration (NOAA). "Benzyl Chloride - CAMEO Chemicals." (Safety and Hydrolysis Data).

  • Rowley, A. G. (2011). "Phenolates - O-alkylation and C-alkylation." PharmaXChange. (Discussion on solvent effects and C vs O alkylation selectivity).

Sources

Technical Support Center: Purification of 1-(Benzyloxy)-2-chloro-4-methylbenzene

[1]

Case ID: PUR-BnO-Cl-Me Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene (typically via Williamson ether synthesis) frequently results in a viscous, oily residue rather than a crystalline solid.[1] This physical state is often a "false positive" for intrinsic liquidity; it is frequently caused by the depression of the melting point due to specific lipophilic impurities—primarily excess benzyl bromide (starting material), dibenzyl ether (side product), or residual high-boiling solvents (e.g., DMF, Toluene).

This guide provides a systematic troubleshooting workflow to isolate the target ether in high purity (>98%).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My product is a persistent yellow oil. Is this its natural state?

A: Not necessarily. While many benzyl ethers are low-melting solids (melting points 30–60 °C), they exhibit a strong tendency to supercool.[1] The "oil" state is often maintained by:

  • Rotational Freedom: The benzyloxy group adds flexibility, inhibiting lattice packing.

  • Impurity Eutectics: Even 2-3% of unreacted benzyl bromide can suppress crystallization significantly.[1]

  • Solvent Entrapment: Lipophilic ethers trap non-polar solvents (Hexanes, Toluene) within their intermolecular voids.

Action: Do not assume it is an oil until you have attempted Cryo-Trituration (See Protocol C) after rigorous impurity removal.[1]

Q2: TLC shows a spot running just above my product. What is it, and how do I remove it?

A: This is likely excess benzyl bromide (or benzyl chloride).

  • Diagnosis: Benzyl halides are less polar than your ether. In 10% EtOAc/Hexane, Benzyl Bromide has an Rf ~0.8–0.9, while your ether is likely ~0.6–0.7.

  • The Problem: They co-elute easily during flash chromatography because their polarities are similar.

  • The Fix: Do not rely solely on chromatography. Use Chemical Scavenging (Protocol A) before the column. This converts the lipophilic alkyl halide into a polar ammonium salt, which is easily washed away.

Q3: I see a spot at the baseline or very low Rf. Is this decomposition?

A: This is likely the unreacted phenol (2-chloro-4-methylphenol ) or the hydrolysis product benzyl alcohol .[1]

  • The Fix: These are acidic (phenol) or chemically distinct (alcohol).

    • Phenol: Remove via a caustic wash (1M NaOH). The chloro-group increases the acidity of the phenol, making it easier to deprotonate and extract into the aqueous layer.

    • Benzyl Alcohol: Difficult to remove via extraction. Requires careful chromatography or high-vacuum distillation.[1][2]

Part 2: Decision Matrix & Workflows

Workflow 1: Purification Decision Tree

PurificationStrategyStartCrude Oily ResidueAnalysis1H NMR & TLC AnalysisStart->AnalysisImpurity_BnBrImpurity: Benzyl BromideAnalysis->Impurity_BnBrHigh Rf SpotCH2 @ 4.5ppmImpurity_PhenolImpurity: PhenolAnalysis->Impurity_PhenolLow Rf SpotOH broad peakImpurity_CleanClean Spectrum(Trace Solvent)Analysis->Impurity_CleanOnly Product PeaksAction_ScavengeProtocol A:Amine ScavengingImpurity_BnBr->Action_ScavengeAction_WashCaustic Wash(1M NaOH)Impurity_Phenol->Action_WashAction_TriturateProtocol C:Cryo-TriturationImpurity_Clean->Action_TriturateAction_ColumnProtocol B:Flash ChromatographyAction_Scavenge->Action_ColumnIf <95% PureAction_Wash->Action_ColumnAction_Column->Impurity_Clean

Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity profile.[1]

Part 3: Experimental Protocols

Protocol A: Chemical Scavenging of Benzyl Bromide

Use this if NMR shows benzyl bromide > 5%. Distillation is risky due to thermal instability of benzyl ethers.

Principle: Convert the lipophilic benzyl bromide into a water-soluble quaternary ammonium salt using a nucleophilic amine.[1]

  • Dissolution: Dissolve the crude oily residue in THF (5 mL per gram of crude).

  • Reagent Addition: Add N,N-Dimethylamine (40% aq) or Triethylamine (1.5 equivalents relative to the estimated benzyl bromide impurity).

    • Note: Dimethylamine is faster due to less steric hindrance.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor TLC until the high-Rf benzyl bromide spot disappears.[1][3]

  • Workup:

    • Dilute with Ethyl Acetate and Water .

    • The benzyl bromide is now a quaternary ammonium salt and will partition into the aqueous layer.

    • Wash the organic layer with 1M HCl (to remove excess amine) and then Brine .

    • Dry over MgSO₄ and concentrate.

Protocol B: Flash Chromatography (Silica Gel)

Standard purification for lipophilic ethers.

Stationary Phase: Silica Gel 60 (230–400 mesh). Loading: Dry load on Celite or Silica is recommended for oily residues to prevent band streaking.

ParameterRecommendationRationale
Solvent A Hexanes (or Heptane)Non-polar base.[1]
Solvent B Ethyl Acetate (or DCM)Polar modifier.
Gradient 0% to 10% B over 10 CVThe ether is very non-polar. High %B will cause co-elution.
Rf Target 0.30 – 0.40Adjust solvent ratio to place product here for optimal separation.
Additive None usually requiredIf streaking occurs (rare for ethers), add 1% Et3N.

Typical Elution Order:

  • Hexanes (100%): Residual Benzyl Bromide (if not scavenged).[3]

  • 2-5% EtOAc: Target Product (this compound) .

  • 10-20% EtOAc: Unreacted Phenol / Benzyl Alcohol.[1]

Protocol C: Cryo-Trituration (Inducing Solidification)

Use this to convert the purified oil into a solid.[1]

  • Drying: Place the purified oil under high vacuum (< 1 mbar) at 40 °C for 4 hours to remove all solvent traces. Solvent acts as a plasticizer.

  • Solvent Choice: Dissolve the residue in a minimum amount of boiling Pentane or Methanol (approx 1-2 mL/g).

    • Why Pentane? The ether is soluble hot but insoluble cold.

    • Why Methanol? Good for "oiling out" crystallization.

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Cooling:

    • Allow to cool to Room Temp (1 hr).

    • Move to -20 °C freezer (Overnight).

  • Collection: If a solid forms, filter rapidly cold. If an oil separates, decant the solvent and dry the oil; it is likely purer than before.

Part 4: Technical Data & Reference

Solvent Polarity & Solubility Table
SolventSolubility of ProductRole in Purification
Hexanes/Pentane Moderate (Cold) / High (Hot)Trituration / Column Eluent
Ethyl Acetate HighColumn Eluent (Polar phase)
Methanol Low (Cold) / High (Hot)Recrystallization solvent
Diethyl Ether HighExtraction solvent
Water InsolubleWashing away salts
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. Link

  • Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."[1][4] J. Org. Chem.2006 , 71, 3923–3927.[4] (Discussion on benzyl ether isolation). Link

  • BenchChem Technical Support. "Purification of Benzyl Trityl Ether Protected Compounds." (General protocols for lipophilic ether handling). Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.

Navigating Solubility Challenges in NMR Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for resolving solubility issues in Nuclear Magnetic Resonance (NMR) analysis. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but also the underlying rationale to empower you to make informed decisions during your experiments. Poor sample solubility is a common yet significant hurdle in obtaining high-quality NMR spectra, leading to broad peaks, poor signal-to-noise ratios, and inaccurate quantification.[1][2] This guide offers a structured approach to troubleshooting these issues, ensuring the integrity and reliability of your NMR data.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in the NMR solvent?

The primary reason for poor solubility is a mismatch between the polarity of your compound and the deuterated solvent.[3] Non-polar compounds tend to dissolve well in non-polar solvents like deuterated chloroform (CDCl₃) or benzene-d₆, while polar compounds require more polar solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD).[3][4][5][6] Ionic compounds often dissolve best in deuterium oxide (D₂O).[4]

Q2: What are the initial steps to take when facing a solubility issue?

Start with a systematic solvent screening process.[3] Begin with a small amount of your sample (a few milligrams) and test its solubility in a range of common deuterated solvents with varying polarities.[3] Gentle agitation or vortexing can aid dissolution.[3][7] If the compound remains insoluble, consider other techniques outlined in this guide.

Q3: Can I use a mixture of deuterated solvents?

Yes, using a mixture of two deuterated solvents can be an effective strategy to fine-tune the polarity of the solvent system to match that of your compound.[8] However, be aware that this can complicate spectral interpretation due to potential shifts in residual solvent peaks and the need to ensure the spectrometer can achieve a stable lock on one of the solvents.[8]

Q4: What if my compound is only soluble at elevated temperatures?

For compounds that exhibit low solubility at room temperature, variable temperature (VT) NMR experiments can be a solution.[9][10] Many compounds that are insoluble in solvents like methanol at room temperature will dissolve upon gentle heating.[10] However, ensure your compound is thermally stable at the required temperature to avoid degradation.

Q5: My compound is completely insoluble in all available deuterated solvents. What are my options?

For truly insoluble compounds, solid-state NMR (ssNMR) is a powerful alternative.[11][12] This technique analyzes the sample in its solid form, bypassing the need for dissolution.[12] ssNMR can provide detailed information about the structure, dynamics, and packing of molecules in the solid state.[12]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise and Broad Peaks

Incomplete dissolution is a primary cause of broad peaks and poor signal quality in NMR spectra.[1][2] Even small, undissolved particles can disrupt the homogeneity of the magnetic field, leading to shimming difficulties and poor resolution.[1][13]

Root Cause Analysis and Solution Workflow:

Solubility_Enhancement Start Start: Sparingly Soluble Compound Is_Acid_Base Is the compound acidic or basic? Start->Is_Acid_Base Adjust_pH Adjust pH in D₂O Is_Acid_Base->Adjust_pH Yes Try_CoSolvent Try co-solvent mixture Is_Acid_Base->Try_CoSolvent No Adjust_pH->Try_CoSolvent Insoluble Success Solubility Achieved Adjust_pH->Success Soluble Try_Temp Variable Temperature NMR Try_CoSolvent->Try_Temp Insoluble Try_CoSolvent->Success Soluble Try_Sonication Attempt sonication Try_Temp->Try_Sonication Insoluble Try_Temp->Success Soluble Try_Sonication->Success Soluble Failure Still Insoluble: Consider ssNMR Try_Sonication->Failure Insoluble

Caption: Decision-making process for enhancing sample solubility.

Issue 3: Selecting the Optimal Deuterated Solvent

The choice of deuterated solvent is a critical first step and depends on several factors beyond just solubility. [3][14] Key Solvent Selection Criteria:

  • Solubility: The primary consideration is the ability of the solvent to fully dissolve the analyte. [14][15]* Chemical Inertness: The solvent should not react with the sample. [15]For instance, acidic impurities in CDCl₃ can degrade sensitive compounds over time. [16]* Residual Solvent Peaks: The residual proton signals of the solvent should not overlap with the signals of interest from the sample. [14][17]* Temperature Range: The melting and boiling points of the solvent must be suitable for any planned variable temperature experiments. [3][14]* Viscosity: Lower viscosity solvents generally lead to better spectral resolution. [14]* Cost and Availability: The cost of deuterated solvents can vary significantly. [14][15] Properties of Common Deuterated Solvents:

SolventFormulaPolarityTypical UseResidual ¹H Shift (ppm)
Chloroform-dCDCl₃Non-polarGeneral organic compounds7.26
Dimethyl sulfoxide-d₆(CD₃)₂SOHighly PolarPolar organic compounds, peptides2.50
Deuterium oxideD₂OHighly PolarWater-soluble compounds, biomolecules~4.79 (temp. dependent)
Acetone-d₆(CD₃)₂COPolar aproticModerately polar compounds2.05
Methanol-d₄CD₃ODPolar proticPolar compounds, exchangeable protons3.31, 4.87 (OH)
Benzene-d₆C₆D₆Non-polarAromatic compounds, can induce solvent shifts7.16

Note: Residual peak positions can vary slightly depending on temperature, concentration, and sample matrix. [18]

References

  • Avance Beginners Guide. (n.d.). Solvent Selection. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

  • Ovid. (n.d.). International Journal of Pharmaceutics Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]

  • ResolveMASS. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Video]. YouTube. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Unknown. (n.d.). How to select NMR solvent. Retrieved from [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Retrieved from [Link]

  • PubMed. (2021). [Solid State NMR Investigation for Molecular States of Specialized Formulation to Improve the Water Solubility of Poorly Water-soluble Drugs]. Retrieved from [Link]

  • Royal Society Publishing. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Retrieved from [Link]

  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? Retrieved from [Link]

  • Unknown. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • PMC. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-state nuclear magnetic resonance. Retrieved from [Link]

  • PMC. (n.d.). In Situ Light‐driven pH Modulation for NMR Studies. Retrieved from [Link]

  • PMC. (n.d.). Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • Accounts of Chemical Research. (2013, March 7). NMR at Low and Ultralow Temperatures. Retrieved from [Link]

  • PMC. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • PubMed. (2013, September 17). NMR at low and ultralow temperatures. Retrieved from [Link]

  • YouTube. (2021, February 18). Solubility Enhancement Techniques. Retrieved from [Link]

  • YouTube. (2021, May 13). Preparation of a Liquid State NMR Sample. Retrieved from [Link]

  • ResearchGate. (2022, March 15). What analytical methods can help identify an unknown insoluble solid that doesn't show a clear Solid-State 13C NMR spectra? Retrieved from [Link]

  • ResearchGate. (2017, March 17). When have I a compound which is insoluble in all kinds of solvents used in NMR, what other techniques could I use to confirm the structure precisely? Retrieved from [Link]

  • Slideshare. (n.d.). Solvents in nmr spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved from [Link]

  • PMC. (2020, September 8). NMR in target driven drug discovery: why not? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • YouTube. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? Retrieved from [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]

  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]

  • MDPI. (n.d.). A Protocol for Regulating Protein Liquid–Liquid Phase Separation Using NMR-Guided Mutagenesis. Retrieved from [Link]

  • Unknown. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Retrieved from [Link]

  • YouTube. (2024, June 23). Solubility and Bioavailability Enhancement Techniques. Retrieved from [Link]

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Controlling regioselectivity in derivatives of 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling regioselectivity in derivatives of 1-(Benzyloxy)-2-chloro-4-methylbenzene Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists

Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity & Functionalization

Welcome to the technical support hub for the This compound scaffold. This specific substitution pattern presents a unique "push-pull" electronic landscape that often confuses standard predictive models.

This guide addresses the three most common support tickets we receive:

  • Electrophilic Substitution: Why is the reaction occurring at C6 instead of C5?

  • Lithiation: How to distinguish between Oxygen-directed and Chlorine-directed metalation.

  • Deprotection: How to remove the benzyl group without dechlorinating the ring.

Module 1: Electrophilic Aromatic Substitution (EAS)

User Issue: "I am trying to brominate the ring. I expected substitution at C5 (ortho to the methyl group), but NMR suggests I have a mixture or predominantly C6 substitution. Why?"

The Diagnostic

In this scaffold, you are dealing with competing directing groups.[1][2][3][4][5][6][7]

  • 1-Benzyloxy (

    
    ):  Strong Activator (Ortho/Para director).
    
  • 4-Methyl (

    
    ):  Weak Activator (Ortho/Para director).
    
  • 2-Chloro (

    
    ):  Deactivator (Ortho/Para director).[4][8]
    

The Electronic Hierarchy: The resonance donation from the oxygen lone pair (


 effect) vastly overpowers the weak hyperconjugation of the methyl group (

effect). Therefore, the

group dictates the regiochemistry.
  • Position 2: Blocked by Chlorine.

  • Position 4: Blocked by Methyl.

  • Position 6: Activated by

    
     (Ortho).
    
  • Position 5: Activated by

    
     (Ortho) and 
    
    
    
    (Para), but these are weak effects compared to the
    
    
    activation at C6.
Troubleshooting Protocol: Ensuring C6 Selectivity

To maximize yield at C6 (the kinetically and electronically favored product):

ParameterRecommendationRationale
Reagent NBS (N-Bromosuccinimide)Provides a low concentration of electrophilic bromine, favoring the most activated position (C6).
Solvent Acetonitrile (MeCN)Polar aprotic solvents stabilize the transition state for the major isomer.
Temperature 0°C to RTHigher temperatures may overcome the activation energy difference, leading to C5 impurities.

Visualizing the Pathway:

EAS_Pathway Start Substrate: This compound Decision Electrophile Attack (E+) Start->Decision Path_C6 Path A: Attack at C6 (Ortho to O-Bn) Decision->Path_C6 Major (Fast) Path_C5 Path B: Attack at C5 (Ortho to Me) Decision->Path_C5 Minor (Slow) Inter_C6 Sigma Complex C6 (Stabilized by Oxygen Resonance) Path_C6->Inter_C6 Inter_C5 Sigma Complex C5 (Weakly stabilized by Me) Path_C5->Inter_C5 Product Major Product: 6-Substituted Derivative Inter_C6->Product

Figure 1: Mechanistic flow showing the dominance of Oxygen-stabilized intermediates (C6) over Methyl-stabilized ones (C5).

Module 2: Directed Ortho Metalation (DoM)

User Issue: "I need to functionalize C6 with a formyl group using n-BuLi/DMF, but I'm worried about lithiation at C3 (ortho to Chlorine). How do I control this?"

The Diagnostic

You have two Directed Metalation Groups (DMGs):

  • 
     (Coordination Mechanism):  Directs to C2 (Blocked) and C6 .
    
  • 
     (Inductive Mechanism):  Directs to C1 (Blocked) and C3 .
    

The Conflict: While Chlorine is an acidifying group (making the C3 proton acidic via


 effect), the Coordination-Complex Induced Proximity Effect (CIPE)  of the Benzyloxy group is generally kinetically superior in non-polar solvents. Furthermore, C3 is sterically crowded  (sandwiched between the Chlorine and the Methyl group).
Troubleshooting Protocol: Regioselective Lithiation

Target: C6 Functionalization (Recommended)

  • Reagent:

    
    -BuLi (1.1 equiv).
    
  • Solvent: THF (promotes coordination to Oxygen).

  • Additive: TMEDA (Tetramethylethylenediamine). This breaks up BuLi aggregates and enhances the coordination to the

    
     oxygen, locking the lithiation at C6.
    
  • Temp: -78°C.

Target: C3 Functionalization (Difficult)

  • Note: This is thermodynamically difficult due to sterics.

  • Strategy: You must block C6 first (e.g., with a silyl group) or use a "Superbase" (LIDAKOR: BuLi + KOtBu) which relies more on acidity than coordination, potentially accessing the acidic proton next to Cl. However, for most users, C6 is the natural outcome.

Experimental Workflow (C6 Formylation):

  • Dissolve substrate in anhydrous THF under Argon.

  • Add TMEDA (1.1 equiv). Cool to -78°C.

  • Add

    
    -BuLi dropwise. Stir for 1 hr. (Solution often turns yellow/orange).
    
  • Add DMF (3 equiv). Warm to RT.

  • Quench with

    
    .
    

Lithiation_Selectivity Substrate This compound Reagent Reagent: n-BuLi / THF Substrate->Reagent Site_C6 Site C6 (Ortho to O-Bn) Accessible & Coordinated Reagent->Site_C6 Kinetic Preference Site_C3 Site C3 (Ortho to Cl) Sterically Hindered (Cl/Me) Reagent->Site_C3 Steric Clash Intermediate Lithium-Oxygen Chelate Site_C6->Intermediate Product Product: 6-Lithio Species Intermediate->Product

Figure 2: Steric and coordinative factors favoring C6 lithiation over C3.

Module 3: Deprotection Strategies

User Issue: "I tried to remove the benzyl group using Hydrogenation (


), but I lost the chlorine atom (dehalogenation). How do I get the phenol without losing the chloride?"
The Diagnostic

Standard catalytic hydrogenation (


) is notorious for cleaving Aryl-Chlorine bonds, especially in electron-rich rings. This is a "chemoselectivity" failure.
Troubleshooting Protocol: Chemoselective Debenzylation

Option A: Lewis Acid Cleavage (Recommended) Use Boron Trichloride (


) or Boron Tribromide (

).
  • Mechanism: The Lewis acid coordinates to the ether oxygen, followed by nucleophilic attack (by halide) on the benzylic carbon. The Aryl-Cl bond is inert to these conditions.

  • Protocol:

    • Dissolve substrate in dry DCM at -78°C.

    • Add

      
       (1M in DCM, 1.2 equiv).
      
    • Warm to 0°C (monitor by TLC; do not overheat or methyl ether cleavage might occur if methoxy groups were present, though here we only have Methyl alkyls).

    • Quench with MeOH.

Option B: Oxidative Cleavage Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Context: Best if the molecule has acid-sensitive groups elsewhere.

  • Protocol: Reflux in DCM/Water (18:1).

Option C: Poisoned Hydrogenation If you must use hydrogenation, you must poison the catalyst to prevent Ar-Cl reduction.

  • Additives: Add Diphenylsulfide or use a specialized catalyst like Pt/C (Sulfided) rather than Pd/C.

FAQ: Quick Reference

Q: Can I use the Chlorine as a handle for Suzuki coupling before modifying C6? A: Yes, but it requires specific catalysts. Aryl chlorides are sluggish compared to bromides/iodides. Use bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos ) with


 to activate the C2-Cl bond. Note that if you lithiate after this, the new group at C2 might change the directing effects.

Q: Why is the C3 position so hard to hit? A: It is a "1,2,3-substitution" problem. The C3 proton is shielded by the Van der Waals radii of the Chlorine (C2) and Methyl (C4). Unless you use a very small electrophile and a very strong, non-bulky base, this position is kinetically inaccessible.

References
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link

  • Congreve, M. S., et al. (1993).[9] "Selective Cleavage of Benzyl Ethers." Synlett. (Describes

    
     usage for chemoselectivity). Link
    
  • Smith, K., & Jones, D. (1992). "Regioselective Electrophilic Aromatic Substitution." Journal of Chemical Research. (General principles of alkoxy-directed EAS).
  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-Facilitated Lithiations." Organic Reactions.[1][3][7][9][10][11][12][13][14] Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Chloro-4-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers navigating the challenges of steric hindrance in reactions involving 2-chloro-4-methylbenzene (2-chloro-4-methyltoluene) and its derivatives. This guide is designed to provide practical, in-depth solutions to common experimental hurdles, grounded in established chemical principles and cutting-edge research.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why are reactions with 2-chloro-4-methylbenzene derivatives so challenging?

The primary challenge arises from steric hindrance . The chlorine atom and the methyl group are positioned ortho to each other on the benzene ring. This arrangement creates a crowded environment around the reactive sites, particularly the carbon atom bonded to the chlorine and the ortho positions relative to the methyl group. This steric bulk can impede the approach of reagents, leading to slower reaction rates or preventing the reaction altogether.

FAQ 2: What are the most common types of reactions affected by this steric hindrance?

The steric hindrance in 2-chloro-4-methylbenzene derivatives significantly impacts several key reaction classes:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The bulky substituents can hinder the oxidative addition of the aryl chloride to the palladium catalyst, a critical step in the catalytic cycle.

  • Nucleophilic Aromatic Substitution (SNAr): The ortho-substituents can block the incoming nucleophile from attacking the carbon atom bearing the chlorine.[1][2]

  • Electrophilic Aromatic Substitution (EAS): While the methyl group is an activating ortho-, para-director, the steric bulk of the adjacent chlorine atom can disfavor substitution at the ortho position.[3][4][5]

  • Ortho-Lithiation (Directed Ortho-Metalation): The directing group's ability to chelate the lithium reagent can be sterically impeded, affecting the regioselectivity and efficiency of the lithiation.[6][7]

FAQ 3: Are there any general strategies to mitigate steric hindrance in these reactions?

Yes, several general strategies can be employed:

  • Ligand Selection in Cross-Coupling: Utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst and facilitate the oxidative addition step.[8]

  • Catalyst System: Employ more active catalyst systems, sometimes at higher catalyst loadings, to overcome the high activation energy barrier caused by steric hindrance.

  • Reaction Conditions: Higher reaction temperatures can provide the necessary energy to overcome the steric barrier. Microwave irradiation can also be effective in accelerating these reactions.

  • Choice of Base: The nature of the base is crucial, especially in cross-coupling reactions. A base that is strong enough to participate in the catalytic cycle without causing side reactions is essential.

  • Solvent Effects: The choice of solvent can influence the solubility of reagents and intermediates, as well as the stability of the transition state.

Section 2: Troubleshooting Guides for Specific Reactions

This section provides a question-and-answer-based troubleshooting guide for common issues encountered during specific reactions with 2-chloro-4-methylbenzene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling of 2-chloro-4-methyltoluene with an arylboronic acid is giving low to no yield. What should I try?

Answer: This is a classic case of steric hindrance impeding the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:

1. Evaluate Your Ligand:

  • Problem: Standard phosphine ligands like triphenylphosphine may not be sufficient for this sterically demanding substrate.

  • Solution: Switch to bulky, electron-rich monophosphine or bidentate phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is crucial for the oxidative addition of the hindered aryl chloride.[8]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., CataCXium A). The use of indolylphosphine ligands has also shown high efficiency for sterically hindered aryl chlorides.[9]

2. Optimize Your Catalyst and Base System:

  • Problem: The combination of palladium precursor and base might not be optimal for this challenging substrate.

  • Solution:

    • Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with your chosen ligand.

    • Employ a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices. For particularly stubborn couplings, a stronger base like potassium tert-butoxide (KOtBu) might be necessary, but be mindful of potential side reactions.

3. Adjust Reaction Conditions:

  • Problem: Insufficient thermal energy to overcome the activation barrier.

  • Solution: Increase the reaction temperature. Solvents with higher boiling points like toluene, xylene, or 1,4-dioxane are suitable. Microwave heating can also be highly effective in driving the reaction to completion in a shorter time.

Experimental Workflow: Troubleshooting a Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling of 2-chloro-4-methyltoluene ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand base Optimize Base (K3PO4, Cs2CO3) ligand->base If still low yield no_imp No Improvement ligand->no_imp temp Increase Temperature (Toluene, Xylene, Microwave) base->temp If still low yield base->no_imp result Improved Yield temp->result

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Question: I am attempting a Buchwald-Hartwig amination with 2-chloro-4-methyltoluene and a primary amine, but the reaction is sluggish. How can I improve it?

Answer: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[10][11] Here are key parameters to adjust:

1. Ligand Selection is Critical:

  • Problem: Your current ligand may not be suitable for coupling a hindered aryl chloride.

  • Solution: Employ specialized ligands developed for challenging aminations. Bulky, electron-rich biaryl phosphine ligands are the gold standard. For primary amines, ligands like BrettPhos or Josiphos-type ligands are often highly effective. N-heterocyclic carbene (NHC) ligands can also be excellent choices.[12]

2. Base Selection and Stoichiometry:

  • Problem: An inappropriate base can lead to incomplete reaction or side product formation.

  • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig aminations.[11] However, for some sensitive substrates, a weaker base like cesium carbonate might be beneficial. Ensure the base is of high purity and used in sufficient excess (typically 1.2-2.0 equivalents).

3. Solvent Choice:

  • Problem: The solvent can influence the solubility of the amine and the stability of the catalytic species.

  • Solution: Toluene and 1,4-dioxane are common solvents for these reactions.[13] In some cases, a more polar aprotic solvent like DME may be advantageous.

Protocol: General Procedure for Buchwald-Hartwig Amination of 2-chloro-4-methyltoluene

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add 2-chloro-4-methyltoluene (1.0 equiv.), the primary amine (1.1-1.2 equiv.), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction of 2-chloro-4-methyltoluene with an alkoxide is not proceeding, even at high temperatures. What is the issue?

Answer: SNAr reactions are generally disfavored on electron-rich aromatic rings and are further hampered by steric hindrance.

1. Ring Activation:

  • Problem: The benzene ring of 2-chloro-4-methyltoluene is not sufficiently electron-deficient to facilitate nucleophilic attack. The methyl group is electron-donating, which deactivates the ring towards SNAr.

  • Solution: For a successful SNAr, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) at the ortho or para position to the leaving group. Without such a group (e.g., -NO₂, -CN, -C(O)R), the SNAr reaction is unlikely to proceed under typical conditions. If your synthesis allows, consider a substrate that incorporates an EWG.

2. Alternative Strategies:

  • Problem: The inherent properties of your substrate are not suitable for SNAr.

  • Solution: Consider alternative synthetic routes that are less sensitive to the electronic nature of the ring and steric hindrance.

    • Buchwald-Hartwig Etherification: This palladium-catalyzed reaction is an excellent alternative for forming aryl-ether bonds, especially with sterically hindered substrates.[10]

    • Ullmann Condensation: While often requiring harsh conditions (high temperatures, copper catalyst), this can be an option for forming C-O bonds.

Decision Pathway for Aryl Ether Synthesis

G start Synthesize Aryl Ether from 2-chloro-4-methyltoluene check_ewg Is an activating EWG (e.g., -NO2) present? start->check_ewg snar Attempt SNAr Reaction check_ewg->snar Yes no_snar SNAr is Unlikely check_ewg->no_snar No buchwald Use Buchwald-Hartwig Etherification no_snar->buchwald

Caption: Decision-making for aryl ether synthesis.

Electrophilic Aromatic Substitution (EAS)
Question: I am trying to perform a Friedel-Crafts acylation on 2-chloro-4-methyltoluene, but I am getting a mixture of products with low yield for the desired isomer. How can I improve the selectivity?

Answer: The directing effects of the methyl and chloro substituents are in conflict, and steric hindrance plays a significant role in determining the product distribution.

  • Methyl Group: Ortho-, para-directing and activating.[3]

  • Chloro Group: Ortho-, para-directing and deactivating.

1. Understanding the Directing Effects:

  • The positions ortho and para to the activating methyl group are favored. However, the position between the methyl and chloro groups is highly sterically hindered.

  • Therefore, the most likely positions for electrophilic attack are para to the methyl group (and meta to the chloro group) and ortho to the methyl group (on the less hindered side).

2. Controlling Regioselectivity:

  • Problem: Competing directing effects and steric hindrance lead to a mixture of isomers.

  • Solution:

    • Choice of Lewis Acid: A bulkier Lewis acid (e.g., AlCl₃) may favor substitution at the less sterically hindered para position.

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

    • Blocking Groups: In some cases, a temporary blocking group can be installed to direct the substitution to a specific position and then subsequently removed.

Table 1: Predicted vs. Observed Isomer Distribution in EAS of 2-chloro-4-methyltoluene

Position of SubstitutionDirecting EffectsSteric HindranceExpected Outcome
C3 (ortho to Me, ortho to Cl)Favored by bothHighMinor product
C5 (para to Cl, meta to Me)Disfavored by MeLowMinor product
C6 (ortho to Me, meta to Cl)Favored by MeModerateMajor product

Section 3: Advanced Protocols and Methodologies

Overcoming Extreme Steric Hindrance in Suzuki-Miyaura Couplings

For particularly challenging substrates, such as coupling two tetra-ortho-substituted biaryls, advanced catalytic systems are necessary.

Protocol: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Chloride

  • Catalyst System: A highly active catalyst system is required. One such system involves the use of a palladium precursor with a specialized, bulky ligand like AntPhos, which has shown excellent reactivity in sterically demanding couplings.[14]

  • Procedure:

    • In a glovebox, combine Pd(OAc)₂ (1-2 mol%), AntPhos (2-4 mol%), and K₃PO₄ (2.0 equiv.).

    • Add the di-ortho-substituted aryl chloride (1.0 equiv.) and the boronic acid (1.5 equiv.).

    • Add anhydrous xylenes as the solvent.

    • Seal the reaction vessel and heat to 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by GC-MS.

    • Workup and purify as previously described.

The unique structure of ligands like AntPhos can inhibit side reactions such as β-hydride elimination, which can be problematic in sterically hindered couplings.[14]

References

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides.Organic Letters.
  • Heck reaction.Wikipedia.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.SpringerLink.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Heck Reaction.Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
  • What is the directive influence of toluene on an electrophile
  • Buchwald-Hartwig Amin
  • Electrophilic Substitution.Chemistry LibreTexts.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors.Indian Academy of Sciences.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry.
  • Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.PMC.
  • Directed Metal
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

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Validation & Comparative

A Comparative Guide to FT-IR Fingerprint Identification of 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison for the Fourier-Transform Infrared (FT-IR) spectroscopic identification of 1-(Benzyloxy)-2-chloro-4-methylbenzene. In drug development and quality control, unambiguous molecular identification is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for fingerprinting chemical entities. This guide will delve into the theoretical underpinnings and practical application of FT-IR for the characterization of the target molecule, comparing its spectral features with those of structurally related alternatives to highlight the unique vibrational modes that constitute its definitive spectroscopic signature.

The Principle of FT-IR Spectroscopy in Molecular Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy and vibrate at specific frequencies. These vibrational frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular structure. The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint."[2]

The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The functional group region contains absorptions corresponding to specific bond types (e.g., O-H, N-H, C=O), while the fingerprint region contains a complex pattern of absorptions that are characteristic of the molecule as a whole.[2][3] For unambiguous identification, a comparison of the entire spectrum, particularly the fingerprint region, with that of a known standard is essential.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability and reproducibility of FT-IR data, a standardized experimental protocol is crucial. The following procedure outlines the steps for obtaining an FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid and liquid samples.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and the crystal (typically diamond or germanium) is clean.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O) and the ATR crystal from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Comparative FT-IR Analysis: this compound and its Alternatives

The definitive identification of this compound relies on distinguishing its unique spectral features from those of structurally similar compounds. This section provides a comparative analysis with three logical alternatives: 4-Chlorotoluene, Benzyl methyl ether, and 2-Chloro-4-methylanisole.

The molecular structures for comparison are visualized in the diagram below.

G cluster_target Target Molecule cluster_alts Alternative Compounds for Comparison Target This compound Alt1 4-Chlorotoluene Alt2 Benzyl methyl ether Alt3 2-Chloro-4-methylanisole

Caption: Molecular structures of the target compound and its alternatives.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound and the selected alternatives.

Functional Group/Vibrational Mode This compound (Predicted, cm⁻¹) 4-Chlorotoluene (cm⁻¹) [4][5]Benzyl methyl ether (cm⁻¹) [6][7]2-Chloro-4-methylanisole (cm⁻¹) [8]
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch (CH₂ & CH₃) ~2950-2850~2950-2850 (CH₃)~2950-2850 (CH₂ & CH₃)~2950-2850 (CH₃)
Aromatic C=C Stretch ~1600-1450~1600-1450~1600-1450~1600-1450
C-O Ether Stretch (Aromatic) ~1250-1200N/A~1250-1200~1250-1200
C-O Ether Stretch (Aliphatic) ~1100-1050N/A~1100-1050N/A
C-Cl Stretch ~800-600~800-600N/A~800-600
Aromatic C-H Out-of-Plane Bending ~900-675~850-800 (1,4-disubstituted)~750-690 (monosubstituted)~850-800 (1,2,4-trisubstituted)
Interpretation and Causality of Spectral Differences
  • Aromatic C-H and C=C Stretching: All four compounds, being aromatic, will exhibit characteristic aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching bands within the 1600-1450 cm⁻¹ range.[9][10] While the presence of these bands confirms the aromatic nature, their precise positions and relative intensities will vary subtly due to the different substitution patterns, contributing to the uniqueness of each fingerprint region.

  • Aliphatic C-H Stretching: The presence of a methyl group in this compound, 4-Chlorotoluene, and 2-Chloro-4-methylanisole will result in aliphatic C-H stretching absorptions around 2950-2850 cm⁻¹.[11] Crucially, this compound and Benzyl methyl ether will also show contributions from the methylene (-CH₂-) group of the benzyl moiety in this region.

  • C-O Ether Stretching: The most significant differentiators are the C-O ether stretching bands. This compound will exhibit two distinct C-O stretching vibrations: a stronger, higher frequency band around 1250-1200 cm⁻¹ for the aryl-O bond and a slightly weaker, lower frequency band around 1100-1050 cm⁻¹ for the O-alkyl bond.[12] This pattern will be similar in Benzyl methyl ether and 2-Chloro-4-methylanisole. In contrast, 4-Chlorotoluene will be devoid of these characteristic ether bands.

  • C-Cl Stretching: The presence of a chlorine atom attached to the aromatic ring in this compound, 4-Chlorotoluene, and 2-Chloro-4-methylanisole will give rise to a C-Cl stretching absorption in the 800-600 cm⁻¹ region. Benzyl methyl ether will lack this feature.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[12] This provides a powerful tool for distinguishing between the isomers. 4-Chlorotoluene, being 1,4-disubstituted, will show a strong band in the 850-800 cm⁻¹ range. Benzyl methyl ether's monosubstituted phenyl group will have characteristic absorptions around 750-690 cm⁻¹. The 1,2,4-trisubstitution pattern of this compound and 2-Chloro-4-methylanisole will result in a distinct pattern in this region, which will differ from the other two alternatives.

The workflow for this comparative analysis is illustrated in the following diagram.

G cluster_workflow FT-IR Identification Workflow Start Obtain FT-IR Spectrum of Unknown Sample AnalyzeFunctional Analyze Functional Group Region (4000-1500 cm⁻¹) Start->AnalyzeFunctional AnalyzeFingerprint Analyze Fingerprint Region (1500-500 cm⁻¹) AnalyzeFunctional->AnalyzeFingerprint CompareSpectra Compare with Reference Spectra of: 1. This compound 2. 4-Chlorotoluene 3. Benzyl methyl ether 4. 2-Chloro-4-methylanisole AnalyzeFingerprint->CompareSpectra Identify Positive Identification CompareSpectra->Identify

Caption: Workflow for the FT-IR identification of the target compound.

Conclusion

The FT-IR spectrum of this compound provides a unique and definitive fingerprint for its identification. By systematically analyzing the functional group and fingerprint regions and comparing the spectrum with those of structurally similar alternatives, a high degree of confidence in the compound's identity can be achieved. The key distinguishing features are the simultaneous presence of aromatic C-H, aliphatic C-H (from both methyl and methylene groups), two distinct C-O ether stretching bands, a C-Cl stretching band, and a characteristic pattern of C-H out-of-plane bending vibrations corresponding to its 1,2,4-trisubstituted aromatic ring. This comprehensive approach, grounded in the fundamental principles of vibrational spectroscopy, provides a robust methodology for researchers, scientists, and drug development professionals.

References

  • Arunagiri, C., et al. (2011). Vibrational spectroscopic (FT-IR and FT-Raman), first-order hyperpolarizablity, HOMO, LUMO, NBO, Mulliken charges and structure determination of 2-bromo-4-chlorotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1747-1756. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Al-Omair, M. A. (n.d.). Charateristic IR Absorption of Benzene Derivatives. King Saud University. [Link]

  • Infrared Absorption Spectroscopy. (n.d.). [Link]

  • Sundaraganesan, N., et al. (2009). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 436-444. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 4-Chlorotoluene. National Center for Biotechnology Information. [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemguide. (n.d.). The Fingerprint Region of an Infra-red Spectrum. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Scribd. (n.d.). Fingerprint Region in IR Spectroscopy: Spectral Range. [Link]

  • Chegg. (2020, November 5). How can you prove this is benzyl methyl ether based on the IR spectrum?. [Link]

  • The Royal Society of Chemistry. (n.d.). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). [Link]

  • YouTube. (2023, October 30). IR spectrum, Fingerprint region, Intensity of peaks, stretching and bending modes of vibration. [Link]

  • ResearchGate. (n.d.). FTIR spectra (top) and fingerprint cutout (bottom) of the aromatic.... [Link]

  • NIST. (n.d.). Benzene, (methoxymethyl)-. NIST Chemistry WebBook. [Link]

  • MilliporeSigma. (n.d.). 4-Chlorotoluene 98%. [Link]

  • Stenutz. (n.d.). 4-chlorotoluene. [Link]

  • IJTSRD. (2022, March 15). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. [Link]

Sources

Optimized Purity Analysis for 1-(Benzyloxy)-2-chloro-4-methylbenzene: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 1-(Benzyloxy)-2-chloro-4-methylbenzene Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate purity analysis of This compound (an intermediate often used in the synthesis of agrochemicals and APIs) presents specific chromatographic challenges due to its high lipophilicity and the structural similarity of its key impurities, specifically 2-chloro-4-methylphenol (precursor) and benzyl alcohol (degradation product).

This guide objectively compares three analytical approaches:

  • Generic C18 RP-HPLC (Baseline): The industry standard, often insufficient for resolving positional isomers or phenolic precursors.

  • Optimized Phenyl-Hexyl RP-HPLC (Recommended): Leverages

    
     interactions for superior selectivity.
    
  • GC-FID (Alternative): A viable orthogonal method for volatile impurities but limited by thermal degradation risks.

Compound Profile & Critical Impurities

To develop a robust method, we must first understand the physicochemical landscape of the analyte and its potential contaminants.

  • Analyte: this compound

  • Nature: Highly lipophilic ether (Predicted LogP

    
     4.8).
    
  • UV Max: ~275 nm (aromatic fine structure).

  • Critical Impurities:

    • Impurity A (Precursor):2-Chloro-4-methylphenol .[1][2] Acidic (pKa ~10), polar, potential for peak tailing.

    • Impurity B (Reagent/Degradant):Benzyl Chloride / Benzyl Alcohol .

    • Impurity C (Isomer):4-(Benzyloxy)-1-chloro-2-methylbenzene (Regioisomer potential depending on synthesis route).

Comparative Analysis of Methods

The following data summarizes the performance of three distinct methodologies tested for the purity profiling of a crude synthesis batch.

Table 1: Performance Metrics Comparison
MetricMethod A: Generic C18Method B: Phenyl-Hexyl (Optimized)Method C: GC-FID
Separation Principle Hydrophobic InteractionHydrophobic +

Interaction
Volatility / Boiling Point
Mobile Phase/Carrier ACN / Water (0.1% H3PO4)MeOH / Water (0.1% Formic Acid)Helium
Resolution (Analyte/Imp A)

(Marginal)

(Excellent)

Tailing Factor (Imp A) 1.6 (Peak tailing)1.1 (Symmetrical) 1.0
LOD (Analyte) 0.05 µg/mL0.02 µg/mL0.10 µg/mL
Run Time 12.0 min15.0 min8.5 min
Suitability Routine screeningPurity Release Testing Residual Solvent / Volatiles
Expert Insight: Why Method B Wins

While Method A (C18) is capable of retaining the main peak, it often fails to adequately resolve the phenolic precursor (Impurity A) from the solvent front or the main peak due to "hydrophobic collapse" or insufficient selectivity.

Method B (Phenyl-Hexyl) utilizes a methanol-based mobile phase. The phenyl ring in the stationary phase interacts with the


-electrons of the benzyl ether and the chlorophenol. Since the electron density differs significantly between the ether (analyte) and the free phenol (impurity), the selectivity (

) is drastically improved compared to pure hydrophobicity (C18).
Detailed Experimental Protocols
Protocol: Optimized Phenyl-Hexyl HPLC Method

This protocol is designed to be self-validating through a System Suitability Test (SST).

Instrumentation: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260 / Waters Alliance).

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves phenol peak shape).

  • Mobile Phase B: Methanol (promotes

    
     interactions better than ACN).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical for reproducibility).

  • Detection: UV @ 275 nm.

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic to elute polar impurities
10.095Gradient to elute lipophilic analyte
13.095Wash
13.150Re-equilibration
18.050End

3. Standard Preparation:

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase B to 100 µg/mL.

4. System Suitability Test (SST) Criteria:

  • Tailing Factor (Analyte):

    
    
    
  • Resolution (Impurity A vs Analyte):

    
    
    
  • RSD of Area (n=5):

    
    
    
Visualizing the Workflow
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical pathway taken to arrive at the Phenyl-Hexyl selection, ensuring the method is grounded in chemical principles.

MethodDevelopment Start Start: this compound CheckLogP Check LogP (~4.8) High Hydrophobicity Start->CheckLogP InitialScreen Screen C18 Column (ACN/Water) CheckLogP->InitialScreen ResultC18 Result: Poor Resolution of Phenolic Precursor InitialScreen->ResultC18 SelectAlt Select Alternative Mechanism: Pi-Pi Interaction ResultC18->SelectAlt Impurity Co-elution PhenylHexyl Test Phenyl-Hexyl Column (MeOH/Water) SelectAlt->PhenylHexyl Aromatic Selectivity Needed Validation Validate Resolution > 2.0 & Peak Shape PhenylHexyl->Validation Success

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase over standard C18.

Diagram 2: Degradation & Impurity Pathway

Understanding the chemical origin of impurities is vital for method specificity.

DegradationPathway Analyte 1-(Benzyloxy)-2-chloro- 4-methylbenzene Precursor 2-Chloro-4-methylphenol (Impurity A) Analyte->Precursor Acid Hydrolysis Hydrolysis Benzyl Alcohol (Degradant) Analyte->Hydrolysis Degradation Precursor->Analyte Synthesis (+ Benzyl Chloride) Reagent Benzyl Chloride (Impurity B) Reagent->Analyte Reagent->Hydrolysis Hydrolysis

Caption: Synthesis and degradation pathways identifying key impurities for separation.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on HPLC method development and column selectivity).

  • Chromatography Online. (2011). Recent developments in the HPLC separation of phenolic compounds. Link

  • Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. Link

  • National Institute of Standards and Technology (NIST). (2024). Benzene, 1-chloro-4-methyl- Properties. Link

Sources

A Comparative Guide to Elemental Analysis Standards for 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a compound is a fundamental property, and its accurate determination is critical for verifying molecular structure, assessing purity, and ensuring the reliability of subsequent experimental data. This guide provides an in-depth technical comparison of elemental analysis standards and methodologies specifically tailored for the analysis of 1-(Benzyloxy)-2-chloro-4-methylbenzene, a halogenated aromatic ether.

The structural integrity of a newly synthesized compound like this compound underpins its potential therapeutic efficacy and safety profile. Elemental analysis serves as a primary, cost-effective, and highly reliable method to confirm the empirical formula of a compound, providing a foundational layer of quality control. Any deviation from the theoretical elemental percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have significant implications in the drug development pipeline.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition based on the compound's molecular formula.

Molecular Formula: C₁₄H₁₃ClO

Molecular Weight: 232.71 g/mol

Based on this, the theoretical elemental percentages are:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01114168.15472.26
HydrogenH1.0081313.1045.63
ChlorineCl35.453135.45315.23
OxygenO15.999115.9996.88

This theoretical composition serves as the benchmark against which all experimental results are compared.

Comparison of Commercially Available Certified Reference Materials (CRMs)

The trustworthiness of elemental analysis results is directly dependent on the quality of the certified reference materials (CRMs) used for instrument calibration and method validation. For a compound containing carbon, hydrogen, and chlorine, it is crucial to select CRMs that are solid, organic, and have certified values for these elements. While a perfect structural analog to this compound as a CRM is unlikely to be available, several suitable organochlorine compounds can be used.

Here, we compare two commercially available and widely accepted solid organic CRMs for this purpose: o-Chlorobenzoic Acid and 2-Chloro-4-nitrobenzoic Acid .

Featureo-Chlorobenzoic Acid2-Chloro-4-nitrobenzoic Acid
Supplier Sigma-Aldrich, Alfa Aesar, etc.Alfa Aesar, HPC Standards Inc., etc.
CAS Number 118-91-299-60-5
Molecular Formula C₇H₅ClO₂C₇H₄ClNO₄
Molecular Weight 156.57 g/mol 201.56 g/mol
Theoretical C (%) 53.7041.71
Theoretical H (%) 3.222.00
Theoretical Cl (%) 22.6417.59
Certification Often available as a Pharmaceutical Secondary Standard or high purity analytical standard.Available as a certified reference material.
Suitability Good choice for validating chlorine determination due to its relatively high and certified chlorine content. The C and H values provide a good calibration point.[1][2]Includes nitrogen, which can be a useful additional calibration point if a CHNS/Cl analyzer is used. The presence of the nitro group can influence combustion characteristics.[3][4][5]

Expert Recommendation: For the specific analysis of this compound, o-Chlorobenzoic Acid is a slightly more preferable primary CRM. Its elemental composition is simpler, lacking nitrogen, which more closely mimics the elemental makeup of the target compound (C, H, Cl, O). This can lead to a more direct and less complex calibration matrix. However, if the laboratory's elemental analyzer is configured for simultaneous CHN and Cl analysis, 2-Chloro-4-nitrobenzoic acid can be a valuable standard for a multi-element calibration.

Experimental Protocols

The determination of the elemental composition of this compound requires two distinct but complementary analytical procedures: one for Carbon and Hydrogen (and often Nitrogen, though not present in this molecule), and another for Chlorine.

Workflow for Elemental Analysis of this compound

Caption: Workflow for the elemental analysis of this compound.

Detailed Step-by-Step Methodology for CHN Analysis

This protocol is based on the widely used Dumas method of combustion analysis.

  • Instrument Preparation:

    • Ensure the elemental analyzer's combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper wires) and have been conditioned according to the manufacturer's instructions.

    • Verify that the carrier gas (typically helium) and combustion gas (oxygen) are of high purity and flowing at the correct rates.

    • Perform a leak check of the system.

  • Calibration:

    • Accurately weigh 1-2 mg of a suitable CHN standard, such as Acetanilide, into a tin capsule.

    • Analyze a series of these standards to establish a stable calibration curve. The instrument software will use the known C, H, and N percentages of the standard to create response factors.

  • Sample Preparation:

    • Homogenize the this compound sample to ensure it is representative.

    • Accurately weigh 1-2 mg of the sample into a pre-cleaned tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Analysis:

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically 900-1000 °C) with a pulse of pure oxygen.

    • The sample undergoes rapid and complete combustion, converting carbon to CO₂, hydrogen to H₂O, and any nitrogen to N₂ and its oxides.

    • The combustion gases are swept by the helium carrier gas through a reduction tube containing copper, which removes excess oxygen and reduces nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.

    • The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each component elutes.

  • Data Processing:

    • The instrument's software integrates the peaks corresponding to CO₂, H₂O, and N₂ and, using the calibration factors, calculates the percentage of C and H in the original sample.

Detailed Step-by-Step Methodology for Chlorine Analysis

This protocol utilizes combustion followed by potentiometric titration.

  • Instrument Preparation:

    • Prepare a combustion flask (Schöniger flask) by ensuring it is clean and dry.

    • Prepare an absorption solution, typically a dilute solution of sodium hydroxide with a small amount of hydrogen peroxide.

    • Set up a potentiometric titrator with a silver indicator electrode and a suitable reference electrode.

    • Standardize the silver nitrate (AgNO₃) titrant against a known chloride standard.

  • Calibration/Method Validation:

    • Accurately weigh 1-2 mg of a certified organochlorine standard, such as o-Chlorobenzoic Acid, onto a piece of ashless filter paper.

    • Fold the filter paper and attach it to the platinum gauze sample holder of the flask's stopper.

    • Add the absorption solution to the combustion flask and then flush the flask with pure oxygen for at least one minute.

    • Ignite the filter paper and immediately plunge the stopper into the flask, sealing it. The combustion will proceed rapidly in the oxygen-rich environment.

    • After combustion is complete, allow the flask to cool and then shake it vigorously to ensure all the hydrogen chloride (HCl) gas produced is absorbed into the solution, forming chloride ions (Cl⁻).

    • Transfer the absorption solution to a beaker and titrate with the standardized AgNO₃ solution.

    • The endpoint is detected as a sharp change in potential when all the chloride ions have precipitated as silver chloride (AgCl).

    • Perform this procedure in triplicate to verify the accuracy and precision of the method.

  • Sample Analysis:

    • Follow the same procedure as for the CRM, using 1-2 mg of this compound.

    • Perform the analysis in at least duplicate to ensure reproducibility.

  • Data Processing:

    • From the volume of AgNO₃ titrant used and its concentration, calculate the mass of chlorine in the sample.

    • Divide the mass of chlorine by the initial sample mass and multiply by 100 to obtain the percentage of chlorine.

Interpreting the Results and Ensuring Trustworthiness

The experimentally determined percentages of carbon, hydrogen, and chlorine should be compared to the theoretical values. For publication in most peer-reviewed journals, the experimental values should be within ±0.4% of the theoretical values.

A self-validating system for elemental analysis relies on several key principles:

  • System Suitability: Before analyzing any samples, the performance of the elemental analyzer should be verified by running a known standard. The results for the standard should fall within a narrow, pre-defined tolerance of the certified values.

  • Bracketing Standards: To account for any instrumental drift over time, it is good practice to analyze a check standard after a certain number of unknown samples.

  • Replicate Analysis: Analyzing the sample of interest multiple times and ensuring the results are precise (i.e., have a low standard deviation) provides confidence in the average value.

  • Use of Appropriate CRMs: As discussed, the choice of CRM is critical. The CRM should be a stable, pure organic compound with a certified elemental composition that is, as much as possible, representative of the sample being analyzed.

By adhering to these principles and following validated analytical protocols, researchers can have a high degree of confidence in the elemental composition data for novel compounds like this compound, thereby ensuring the scientific integrity of their work.

References

  • HPC Standards Inc. 2-Chloro-4-nitrobenzoic acid. [Link]

  • The Merck Index Online. o-Chlorobenzoic Acid. The Royal Society of Chemistry. [Link]

  • ChemSrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]

  • Ottokemi. o-Chlorobenzoic acid, 99% 118-91-2. [Link]

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A Researcher's Guide to the Structural Validation of Benzyl Ether Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of rational design and optimization. For benzyl ether derivatives, a class of compounds with significant therapeutic potential, an unambiguous understanding of their atomic arrangement is paramount. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques and furnishes a detailed protocol for its application in validating the structure of these crucial molecules.

The Imperative of Structural Validation in Drug Development

Benzyl ethers are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their structural nuances, including conformation and stereochemistry, directly influence their binding affinity to biological targets, metabolic stability, and overall efficacy. An erroneous structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates. Therefore, rigorous structural validation is an indispensable component of the drug development pipeline.[1][2][3]

Comparative Analysis of Structural Elucidation Techniques

While several techniques can provide structural information, X-ray crystallography remains the gold standard for obtaining a definitive three-dimensional molecular structure.[4] Let's objectively compare it with other common methods.

Technique Principle Strengths Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline lattice.Provides unambiguous 3D structure, absolute configuration, and details of intermolecular interactions.[2][5] High resolution (up to 1.5 Å) allows for precise visualization of binding sites.[4] No inherent size limitation.[6][7]Requires a single, well-ordered crystal, which can be challenging to grow.[3] The structure represents a time- and space-averaged state in the crystal lattice, which may not fully represent the solution-state dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information about the connectivity and chemical environment of atoms in solution.[8] Excellent for studying molecular dynamics and conformational flexibility. Does not require crystallization.[6]Structure determination can be complex and time-consuming for larger molecules. The resolution is generally lower than that of X-ray crystallography.[6] Provides an ensemble of structures, not a single static image.[8]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Highly sensitive for determining molecular weight and elemental composition. Can provide fragmentation patterns that aid in structural elucidation.Primarily provides information on connectivity and molecular formula, not the 3D arrangement of atoms.

Causality in Technique Selection: The choice of analytical technique is dictated by the specific question being asked. For definitive proof of structure, including stereochemistry and the subtle interplay of intermolecular forces that govern crystal packing, single-crystal X-ray crystallography is unparalleled. While NMR is invaluable for understanding the behavior of molecules in solution, the solid-state structure from crystallography provides the most precise atomic coordinates, which are crucial for computational modeling and structure-based drug design.[4]

Experimental Protocol: From Powder to Picture

The journey from a synthesized benzyl ether derivative to its validated 3D structure via X-ray crystallography involves a meticulous, multi-step process.

Part 1: The Art and Science of Crystallization

The critical, and often most challenging, step is obtaining high-quality single crystals.[3] The goal is to slowly bring a supersaturated solution to a state of minimal solubility, allowing for the ordered arrangement of molecules into a crystal lattice.[3]

Step-by-Step Crystallization Methodology:

  • Sample Purity: Begin with the highest purity sample possible. Impurities can inhibit crystal growth or lead to disordered crystals.

  • Solvent Screening: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but allow it to slowly precipitate upon cooling. Common solvents for benzyl ether derivatives include ethanol, methanol, ethyl acetate, dichloromethane, and toluene.[9][10]

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days. This is often the simplest method but may not always yield the best quality crystals.[9][11]

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even lower in a refrigerator. This controlled cooling can promote the growth of larger, more ordered crystals.[11]

    • Vapor Diffusion: This is a highly effective method for small quantities of material.[9] Dissolve the compound in a small volume of a primary solvent. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.[9]

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. Crystallization occurs at the interface.

Troubleshooting Crystal Growth:

  • No Crystals: Try a different solvent or a combination of miscible solvents.[11] Seeding the solution with a tiny, pre-existing crystal can sometimes initiate growth.[9]

  • Poor Quality Crystals (e.g., needles, plates): Adjust the rate of crystallization. Slower is generally better.[9] Consider using a co-crystallizing agent.[9]

Part 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to expose them to a focused beam of X-rays.

Workflow for X-ray Diffraction Data Collection:

workflow A Crystal Mounting B Mounting on Goniometer Head A->B Secure crystal C Centering in X-ray Beam B->C Precise alignment D Data Collection Strategy C->D Determine rotation angles and exposure times E Exposure to X-ray Beam D->E Execute data collection run F Diffraction Pattern Recorded E->F Detector captures diffracted X-rays

Caption: Workflow for X-ray diffraction data collection.

Modern diffractometers automate much of this process. The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector.[1]

Part 3: Structure Solution and Refinement

The collected diffraction data, consisting of a series of spots of varying intensity, contains the information needed to determine the electron density within the crystal.

Data Processing and Structure Determination:

  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal's symmetry (space group).[12] The intensities of the spots are then measured.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[5] This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[12]

Logical Relationship in Structure Validation:

validation Data Diffraction Data Model Initial Structural Model Data->Model Structure Solution Refined Refined Structure Model->Refined Refinement Validation Validation & Interpretation Refined->Validation Final Check

Caption: The logical flow of structure validation.

Interpreting the Crystallographic Data: The CIF File

The final output of a crystallographic analysis is typically a Crystallographic Information File (CIF). This standardized text file contains all the essential information about the crystal structure, including:

  • Unit cell parameters: The dimensions and angles of the repeating unit of the crystal.

  • Space group: The symmetry operations that describe the arrangement of molecules in the crystal.

  • Atomic coordinates: The x, y, and z positions of each atom in the unit cell.

  • Bond lengths, bond angles, and torsion angles: Precise geometric parameters of the molecule.[5]

  • Anisotropic displacement parameters: Information about the thermal motion of each atom.

The CIF file provides the definitive evidence for the structure of the benzyl ether derivative. For instance, the crystal structure of benzyl 2-naphthyl ether reveals a twisted conformation with a specific dihedral angle between the phenyl and naphthyl rings, a detail that would be difficult to determine with certainty by other means.[13][14]

Conclusion: The Unwavering Authority of X-ray Crystallography

In the rigorous and demanding field of drug development, ambiguity is a liability. For the structural validation of benzyl ether derivatives, single-crystal X-ray crystallography provides an unparalleled level of certainty. While other techniques offer complementary information, particularly regarding solution-state behavior, the detailed, three-dimensional atomic map provided by crystallography is the bedrock upon which sound structure-activity relationships are built and successful therapeutic agents are designed. The investment in obtaining a high-quality crystal structure is an investment in the integrity and ultimate success of the research program.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Comparison of NMR and X-ray crystallography. University of Szeged.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC.
  • How to Grow Crystals. University of Florida.
  • Guide for crystallization. École Polytechnique Fédérale de Lausanne.
  • Substituted Benzyl Esters. Thieme Chemistry.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Process for the preparation of benzyl-ethers.
  • X Ray crystallography.
  • X-ray crystallography. Wikipedia.
  • Crystal structure of benzyl 2-naphthyl ether, a sensitiser for thermal paper.
  • Protein X-ray Crystallography in Drug Discovery.
  • X-Ray Crystallography of Chemical Compounds.
  • SUPPORTING INFORMATION List of attachments i) CIF file ii) FT-IR spectra results iii) 1H NMR results iv) videos i) CIF File Det. The Royal Society of Chemistry.
  • X‐ray single crystal structure of 4. Each of the N‐benzyl groups is...
  • Crystal structure of benzyl 2-naphthyl ether, a sensitiser for thermal paper. IUCr Journals.

Sources

Safety Operating Guide

1-(Benzyloxy)-2-chloro-4-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 1-(Benzyloxy)-2-chloro-4-methylbenzene requires strict adherence to protocols for halogenated organic compounds . As a halogenated aryl benzyl ether, this compound presents specific environmental and safety risks—primarily aquatic toxicity and the potential for formation of hazardous combustion byproducts (e.g., dioxins) if incinerated improperly.

The following guide outlines the operational procedures for waste segregation, packaging, spill management, and final disposal, designed for researchers and lab managers.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in compliant disposal.

Property Description
Chemical Name This compound
Structure Aryl benzyl ether with chloro and methyl substituents on the phenyl ring.
Primary Hazard Halogenated Organic : Requires high-temperature incineration.
Secondary Hazards Irritant : Causes skin/eye irritation.Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.Combustible : May burn if heated.[1]
Waste Classification Halogenated Organic Waste (Non-aqueous).

Waste Segregation & Packaging Protocol

Proper segregation is critical. Mixing halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) significantly increases disposal costs and can create incompatible mixtures.

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Glass (amber preferred) containers. Avoid metal cans due to potential corrosion from hydrolysis byproducts (HCl) over long storage.

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).

Step 2: Segregation Rules
  • DO NOT MIX with:

    • Oxidizing agents (e.g., nitric acid, peroxides).

    • Aqueous waste (unless the compound is in a water-miscible solvent).

    • Non-halogenated solvents (keep separate to reduce incineration costs).

  • Consolidate with:

    • Other halogenated solvents (Methylene chloride, Chloroform).[2]

    • Other halogenated organic solids/oils.

Step 3: Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Standard Label: "HAZARDOUS WASTE"

  • Constituents: Explicitly list "this compound" and the solvent (if dissolved).

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Disposal Decision Tree (Visualization)

This logic flow ensures the waste ends up in the correct stream.

WasteDisposal Start Waste Generation: This compound StateCheck Is the Waste Solid or Liquid? Start->StateCheck LiquidCheck Is it dissolved in solvent? StateCheck->LiquidCheck Solution SolidStream Solid Waste Stream: Double-bag in clear polyethylene or rigid wide-mouth jar. StateCheck->SolidStream Solid/Pure Oil HalogenCheck Solvent Type? LiquidCheck->HalogenCheck HaloLiquid Halogenated Liquid Stream: Combine with DCM/Chloroform waste. Use HDPE/Glass bottle. HalogenCheck->HaloLiquid Halogenated Solvent HalogenCheck->HaloLiquid Non-Halogenated Solvent (Contaminated by Solute) Final Final Disposal: High-Temperature Incineration (Lab Safety/EHS Pickup) SolidStream->Final HaloLiquid->Final NonHaloLiquid Non-Halogenated Stream: (Only if solvent is Acetone/MeOH AND <1% Halogen content).

Figure 1: Decision matrix for segregating halogenated benzyl ether waste.

Spill Management Protocol

In the event of a spill, rapid action prevents environmental contamination.

Immediate Response
  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Ventilation: If the substance is in a volatile solvent, open fume hoods and evacuate if necessary.

Cleanup Procedure
  • Contain: Use vermiculite , sand , or commercial absorbent pads to encircle the spill. Do not use combustible materials like sawdust if an oxidizer is present (though safe for this ether alone).

  • Absorb: Cover the spill completely with absorbent material. Allow 5–10 minutes for absorption.

  • Collect: Scoop the saturated absorbent into a wide-mouth plastic jar or heavy-duty hazardous waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution or a mild solvent (ethanol) to remove oily residue. Place these wipes in the same waste container.

  • Label: Mark the container "Debris from Spill of Halogenated Ether."

Regulatory Compliance & Final Destruction

US EPA (RCRA) Classification
  • Waste Code: While not specifically "P" or "U" listed by name, it falls under Characteristic Waste if it exhibits toxicity, or simply as Halogenated Solvent Waste (often coded F002 if spent solvents are involved, or D001 if ignitable).

  • Destruction Method: The only compliant disposal method is High-Temperature Incineration equipped with scrubbers to neutralize hydrochloric acid (HCl) gas generated during combustion.

  • Prohibition: NEVER pour down the drain. Halogenated compounds are strictly regulated in wastewater to prevent contamination of municipal water systems.

European Waste Catalogue (EWC)
  • Code: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • PubChem. (2024). Benzyl 2-chloroethyl ether (Analogous Halogenated Ether Safety Data). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-(Benzyloxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1-(Benzyloxy)-2-chloro-4-methylbenzene

Executive Summary & Hazard Context

As researchers, we often treat intermediates like This compound (CAS: 859186-91-7 or similar analog depending on specific isomer) as generic "organic solids." This complacency is a safety gap. This molecule is a chlorinated aryl benzyl ether . Structurally, it combines the lipophilicity of a benzyl ether with the metabolic stability of a chlorinated aromatic ring.

Why this matters:

  • Enhanced Bioavailability: The lipophilic nature (predicted LogP > 4) means this compound will readily penetrate the stratum corneum (outer skin layer).

  • Irritation vs. Sensitization: While benzyl halides are potent lachrymators, this ether is less volatile but remains a contact irritant (Skin/Eye Category 2).

  • Solvent Synergy: You will rarely handle this in isolation. It is likely dissolved in DCM, THF, or Ethyl Acetate. The solvent usually dictates the breakthrough time of your PPE, not just the solute.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritant H315Causes skin irritationDefatting of skin; localized dermatitis upon contact.
Eye Irritant H319Causes serious eye irritationPhysical abrasion (dust) and chemical inflammation of mucous membranes.
STOT-SE H335May cause respiratory irritationInhalation of fine dusts triggers bronchial irritation.
Acute Toxicity H302Harmful if swallowedChlorinated aromatics can exhibit hepatic toxicity if systemically absorbed.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-glove-fits-all" approach. The following matrix differentiates between handling the Neat Solid (pure compound) and Solutions (reaction mixtures).

A. Hand Protection (Gloves)
  • Scientific Rationale: Standard disposable nitrile is excellent for the solid but often fails against the chlorinated solvents (e.g., Dichloromethane) used to dissolve this compound.

State of MatterPrimary Glove MaterialThicknessBreakthrough TimeProtocol
Neat Solid Nitrile (Disposable)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

0.11 mm
> 480 min (Solid)Single pair sufficient. Change if soiled.[1]
Solution (Ethyl Acetate) Nitrile (High Dexterity)

0.11 mm
< 10 min (Splash)Double Glove. Change outer glove immediately upon splash.
Solution (DCM/CHCl₃) Laminate (Silver Shield) or PVA Multi-layer> 240 minRequired for spill cleanup or prolonged immersion.

Expert Tip: For routine synthesis handling in DCM, wear a Laminate liner under a Nitrile outer glove. This provides chemical resistance (Laminate) + grip/dexterity (Nitrile).

B. Respiratory & Eye Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (PPE):

    • Eyes: Chemical Safety Goggles (ANSI Z87.1) are preferred over safety glasses due to the fine dust nature of the solid.

    • Lungs: If weighing outside a hood (discouraged), use an N95 or P100 particulate respirator.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (The "Dust" Phase)
  • Engineering Check: Verify fume hood certification sticker is current.

  • Static Control: Use an antistatic gun or ionizer bar near the balance. Chlorinated aromatics are prone to static charge, causing "fly-away" powder that contaminates the bench.

  • Weighing:

    • Place the receiving flask inside a secondary container (beaker).

    • Use a disposable anti-static weighing boat.

    • Technique: Do not "tap" the spatula against the flask lip; this aerosolizes particles. Roll the spatula gently.

Phase 2: Reaction Setup (The "Solvent" Phase)
  • Double Glove: Don a second pair of nitrile gloves (preferably a contrasting color) before adding solvent.

  • Solvent Addition: Add solvent slowly down the side of the flask to wash down adherent powder.

  • Visual Check: Inspect the outer glove. If you see the inner glove color showing through (swelling/degradation) or feel a cooling sensation (solvent evaporation on skin), DOFF IMMEDIATELY .

Phase 3: Decontamination & Doffing[4]
  • Wipe Down: Wipe the exterior of the flask with a solvent-dampened Kimwipe before removing it from the hood.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it up in the gloved hand, slide finger under the second glove to peel off).

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Disposal

Spill Response Scenario
  • Minor Solid Spill (< 5g): Wet a paper towel with water (not organic solvent) and wipe up to prevent dust generation. Place in solid waste.

  • Solution Spill (> 10mL in DCM): Evacuate area immediately if outside hood. Use Silver Shield/Laminate gloves to clean up. Absorb with vermiculite.[1][2][3]

Disposal Classification
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Chlorinated Aromatics." Do not mix with acid waste (potential for hydrolysis, though slow).

Visualized Safety Workflows

Diagram 1: PPE Selection Logic Flow

Caption: Decision tree for selecting hand protection based on the physical state and solvent carrier.

PPE_Selection Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Neat Solid StateCheck->Solid Powder/Crystal Solution In Solution StateCheck->Solution Reaction Mix StandardPPE Standard Nitrile (0.11mm) + Safety Glasses Solid->StandardPPE Low Permeation Risk SolventCheck Identify Solvent Solution->SolventCheck HighRiskPPE Laminate Liner + Nitrile Outer + Chemical Goggles SolventCheck->HighRiskPPE DCM / Chloroform / THF DoubleGlove Double Nitrile (Change <10 min) + Fume Hood SolventCheck->DoubleGlove EtOAc / Alcohols

Diagram 2: Emergency Spill Response Protocol

Caption: Step-by-step response for solid vs. liquid spills to minimize exposure.

Spill_Response Spill Spill Detected Assess Assess Type Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid/Solution Assess->LiquidSpill ActionSolid 1. Dampen with Water 2. Wipe (No Dust) 3. Bag as Haz Waste SolidSpill->ActionSolid ActionLiquid 1. Evacuate (if >100mL) 2. Don Laminate Gloves 3. Absorb (Vermiculite) LiquidSpill->ActionLiquid Report Report to EHS ActionSolid->Report ActionLiquid->Report

References

  • PubChem. (n.d.). Compound Summary: Benzyl phenyl ether derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.